Product packaging for D-erythro-Sphingosine-13C2,D2(Cat. No.:)

D-erythro-Sphingosine-13C2,D2

Cat. No.: B10782803
M. Wt: 303.49 g/mol
InChI Key: WWUZIQQURGPMPG-IMIVUYSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-erythro-Sphingosine-13C2,D2 is a synthetically prepared, stable isotope-labeled analog of sphingosine, a fundamental bioactive sphingolipid. This compound is supplied as a white to off-white solid (Molecular Formula: C₁₆¹³C₂H₃₅D₂NO₂) with a molecular weight of 303.49 g/mol and should be stored at 2-8°C . In scientific research, this labeled sphingosine is recognized as a selective inhibitor of protein kinase C (PKC) activity and can bind phorbol dibutyrate in vitro. Its action is specific, as it does not inhibit protein kinase A or myosin light chain kinase, and it also functions as an inhibitor of calmodulin-dependent enzymes . The incorporation of two carbon-13 (^13C) and two deuterium (D) atoms creates a versatile research tool that maintains the biological profile of the native molecule while enabling precise tracking and quantification. Researchers can leverage this compound in mass spectrometry-based lipidomics and metabolic studies to investigate the complex roles of sphingosine in cellular signaling pathways, membrane dynamics, and lipid metabolism, providing deeper insights into fundamental cell physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO2 B10782803 D-erythro-Sphingosine-13C2,D2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H37NO2

Molecular Weight

303.49 g/mol

IUPAC Name

(E,2S,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i16+1D2,17+1

InChI Key

WWUZIQQURGPMPG-IMIVUYSRSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-erythro-Sphingosine-¹³C₂,D₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of D-erythro-Sphingosine-¹³C₂,D₂, an isotopically labeled sphingolipid crucial for precise and accurate quantification of its endogenous counterpart, D-erythro-sphingosine, in complex biological matrices.

Chemical Structure and Properties

D-erythro-Sphingosine-¹³C₂,D₂ is a synthetic, stable isotope-labeled version of D-erythro-sphingosine, a fundamental backbone of sphingolipids. The labeling with two carbon-13 (¹³C) atoms and two deuterium (D) atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods.

IUPAC Name: (2S,3R,4E)-2-amino-4-octadecene-1,1-dideuterio-1,2-¹³C₂-1,3-diol[1]

Chemical Formula: C₁₆[¹³C]₂H₃₅D₂NO₂[2]

Molecular Structure:

The structure of D-erythro-Sphingosine-¹³C₂,D₂ is identical to that of D-erythro-sphingosine, with the exception of the isotopic labeling at the C1 and C2 positions of the sphingoid base.

Physicochemical Properties

The following table summarizes the key physicochemical properties of D-erythro-Sphingosine-¹³C₂,D₂. Data for the unlabeled D-erythro-sphingosine is also provided for comparison, as specific experimental data for the labeled compound is limited. The isotopic labeling results in a negligible difference in most physicochemical properties other than molecular weight.

PropertyD-erythro-Sphingosine-¹³C₂,D₂D-erythro-SphingosineReference
Molecular Weight 303.5 g/mol [2]299.49 g/mol [3]
Monoisotopic Mass 303.301692586 Da299.297729526 Da[1]
Physical State SolidPowder Solid[2]
Melting Point Not explicitly reported; expected to be similar to the unlabeled form.74.2-78.1 °C[4]
Boiling Point Not explicitly reported; expected to be similar to the unlabeled form.440.8°C (rough estimate)[4]
Solubility Soluble in chloroform and methanol.[2]Soluble in chloroform (1 mg/mL), methanol (1 mg/mL), and DMSO (10 mg/mL). Insoluble in water.[3][5]
pKa Not explicitly reported; expected to be similar to the unlabeled form.11.80 ± 0.45 (Predicted)[4]
Storage Temperature -20°C-20°C[3][4]

Role in Sphingolipid Metabolism and Signaling

D-erythro-sphingosine is a central molecule in sphingolipid metabolism. It is primarily formed from the breakdown of ceramide by ceramidases.[6] Sphingosine can then be phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[2][6]

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Various Hydrolases Sphingosine->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SPHK1/2 Phosphoethanolamine + Hexadecenal Phosphoethanolamine + Hexadecenal Sphingosine-1-Phosphate (S1P)->Phosphoethanolamine + Hexadecenal S1P Lyase

Caption: Simplified overview of the sphingolipid metabolic pathway.

Sphingosine-1-Phosphate (S1P) Signaling

S1P, derived from sphingosine, is a critical signaling molecule that regulates a multitude of cellular processes, including cell growth, survival, migration, and angiogenesis, by binding to a family of five G protein-coupled receptors (S1PR₁₋₅).

S1P_Signaling cluster_cell Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_responses Cellular Responses S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC PLC Pathway G_protein->PLC Rho Rho Pathway G_protein->Rho Proliferation Proliferation Ras_ERK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Migration Migration PLC->Migration Rho->Migration

Caption: Overview of the S1P signaling pathway.

Ceramide-Mediated Apoptosis

In contrast to the pro-survival role of S1P, both ceramide and sphingosine can act as pro-apoptotic signaling molecules. An increase in the intracellular levels of ceramide and sphingosine can trigger programmed cell death through various downstream pathways.

Ceramide_Apoptosis cluster_downstream Downstream Effectors Apoptotic Stimuli Apoptotic Stimuli Ceramide Ceramide Apoptotic Stimuli->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Mitochondrial Pathway Mitochondrial Pathway Ceramide->Mitochondrial Pathway Protein Kinase C Inhibition PKC Inhibition Sphingosine->Protein Kinase C Inhibition Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Protein Kinase C Inhibition->Apoptosis

Caption: Ceramide and sphingosine in apoptosis signaling.

Application as an Internal Standard in Mass Spectrometry

The primary application of D-erythro-Sphingosine-¹³C₂,D₂ is as an internal standard for the accurate quantification of endogenous D-erythro-sphingosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus correcting for variations in these steps.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of sphingosine using D-erythro-Sphingosine-¹³C₂,D₂ as an internal standard.

LCMS_Workflow Sample Collection Sample Collection Spiking with Internal Standard Spike with D-erythro-Sphingosine-¹³C₂,D₂ Sample Collection->Spiking with Internal Standard Lipid Extraction Lipid Extraction Spiking with Internal Standard->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

References

D-erythro-Sphingosine-13C2,D2 supplier and CAS number information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-erythro-Sphingosine-¹³C₂,D₂

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantification in mass spectrometry-based analyses. This guide provides comprehensive information on D-erythro-Sphingosine-¹³C₂,D₂, a key internal standard for the analysis of sphingosine, a bioactive lipid involved in numerous cellular processes.

Core Compound Information

D-erythro-Sphingosine-¹³C₂,D₂ is a stable isotope-labeled version of D-erythro-sphingosine, the most common sphingoid base in mammalian sphingolipids.[1] Its structure incorporates two Carbon-13 (¹³C) atoms and two deuterium (D) atoms, resulting in a known mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This makes it an ideal internal standard for the quantification of natural sphingosine (d18:1).[2]

Chemical and Physical Properties

The following table summarizes the key identification and property data for D-erythro-Sphingosine-¹³C₂,D₂.

PropertyValueReference(s)
CAS Number 2692623-81-5[2][3]
Molecular Formula C₁₆[¹³C]₂H₃₅D₂NO₂[2]
Molecular Weight 303.49 g/mol [3][4]
Synonyms Sphingosine-¹³C₂-d₂ (d18:1), D-erythro-Sphingosine C18-¹³C₂-d₂, (2S,3R,4E)-2-amino-4-octadecene-1,1-d₂-1,3-diol-1,2-¹³C₂[2]
Purity ≥99% deuterated forms (d₁-d₂)[2]
Form Solid[2]
Solubility Soluble in Chloroform and Methanol[2]

Supplier Information

Several chemical suppliers offer D-erythro-Sphingosine-¹³C₂,D₂ for research purposes. The table below lists some of the known suppliers. Researchers should verify product specifications and availability directly with the suppliers.

SupplierProduct Name
Cayman Chemical Sphingosine-¹³C₂-d₂ (d18:1)
Santa Cruz Biotechnology D-erythro-Sphingosine-¹³C₂,D₂
Larodan D-erythro-Sphingosine (1,2-¹³C₂, 1,1-D₂)

Role in Cellular Signaling

Sphingosine itself is a critical bioactive lipid. It is primarily formed from the breakdown of ceramide and serves as a precursor for sphingosine-1-phosphate (S1P), a potent signaling molecule.[1][2] The balance between ceramide, sphingosine, and S1P levels is crucial for regulating cellular processes such as growth, apoptosis, and migration.[5] Sphingosine is known to inhibit protein kinase C (PKC) and can influence various signaling cascades.[2][6]

However, many of sphingosine's most well-characterized actions are mediated through its phosphorylated form, S1P. S1P acts as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1PR₁₋₅.[7][8] The activation of these receptors triggers diverse downstream signaling pathways that are fundamental to immune cell trafficking, vascular development, and tissue homeostasis.[8][9]

Sphingosine_S1P_Signaling Ceramide Ceramide Sphingosine D-erythro-Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P_intra Sphingosine-1-Phosphate (Intracellular) Sphingosine->S1P_intra SphK1/2 S1P_intra->Sphingosine S1P Phosphatase S1P_extra S1P (Extracellular) S1P_intra->S1P_extra Transporter S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Binding G_Proteins G Proteins (Gi, Gq, G12/13) S1PR->G_Proteins Activation Downstream Downstream Effectors (e.g., Rac, PLC, Rho) G_Proteins->Downstream Modulation Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Response

Fig 1. Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols

D-erythro-Sphingosine-¹³C₂,D₂ is primarily used as an internal standard for the quantification of endogenous sphingosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

General Protocol for Sphingolipid Quantification by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of sphingolipids from cultured cells or tissues.

1. Sample Preparation and Homogenization:

  • For cultured cells, a count of 1-10 million cells is typically sufficient.[11]

  • For tissues, start with 1-10 mg of homogenized tissue.[11]

  • Homogenize the sample in a suitable buffer, such as phosphate-buffered saline (PBS).

2. Lipid Extraction:

  • To the homogenate, add the internal standard, D-erythro-Sphingosine-¹³C₂,D₂, at a known concentration.

  • For simultaneous analysis of various sphingolipids, a two-phase extraction is common. A single-phase extraction may be preferred for better recovery of more polar lipids like sphingoid base phosphates.[10][11]

  • Add an organic solvent mixture (e.g., chloroform:methanol).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (lower) phase for analysis of ceramides and complex sphingolipids, or the entire single-phase extract for sphingoid bases.[11]

  • Dry the collected solvent under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol).

  • Inject the sample into an LC system coupled to a triple quadrupole or similar mass spectrometer.

  • Chromatography: Use a reverse-phase C18 column for separation.[10] A typical gradient might run from a polar mobile phase (e.g., methanol/water/formic acid with ammonium formate) to a less polar mobile phase (e.g., methanol/THF/formic acid).[11]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous sphingosine and the D-erythro-Sphingosine-¹³C₂,D₂ internal standard.[12]

    • The specific mass transitions will depend on the instrument and adducts formed but will be distinct for the analyte and the heavier internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous sphingosine and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the amount of endogenous sphingosine by comparing this ratio to a standard curve generated with known amounts of unlabeled sphingosine and a fixed amount of the internal standard.[12]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Cells or Tissue) Spike Spike with Internal Standard (D-erythro-Sphingosine-¹³C₂,D₂) Sample->Spike Extract Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitute->LC_MS Data_Acq Data Acquisition (Peak Area Integration) LC_MS->Data_Acq Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data_Acq->Ratio Quantify Absolute Quantification Ratio->Quantify Std_Curve Standard Curve Generation Std_Curve->Quantify

Fig 2. Experimental workflow for sphingosine quantification.

Supplier Selection Criteria

Choosing the right supplier for a critical reagent like an internal standard is paramount for research integrity. The following diagram illustrates the logical process for selecting a supplier.

Supplier_Selection Start Identify Need for D-erythro-Sphingosine-¹³C₂,D₂ Find_Suppliers Identify Potential Suppliers Start->Find_Suppliers Eval_Purity Evaluate Purity & Isotopic Enrichment Find_Suppliers->Eval_Purity For each supplier Check_Docs Check Availability of Certificate of Analysis (CoA) Eval_Purity->Check_Docs Meets spec? Compare_Cost Compare Cost per Unit Check_Docs->Compare_Cost CoA available? Assess_Support Assess Technical Support & Reputation Compare_Cost->Assess_Support Select Select Supplier Assess_Support->Select

Fig 3. Logical workflow for supplier selection.

References

A Technical Guide to the Key Intermediates of Sphingolipid De Novo Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates within the de novo sphingolipid synthesis pathway. As crucial components of cellular membranes and potent signaling molecules, sphingolipids are integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making its components prime targets for therapeutic intervention.[3] This document outlines the central metabolic steps, presents key quantitative data for the enzymes involved, details relevant experimental protocols, and provides visual representations of the pathway to support advanced research and development.

The Core Pathway: From Serine to Ceramide

The de novo synthesis of sphingolipids originates in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA.[4][5] This initial, rate-limiting step is catalyzed by serine palmitoyltransferase (SPT), setting the stage for a series of enzymatic modifications that produce the central sphingolipid hub molecule, ceramide.[4][6] Ceramide then serves as the precursor for all complex sphingolipids.[4][7]

The primary intermediates in this canonical pathway are:

  • 3-Ketodihydrosphingosine (3-KDS): Formed from the initial condensation of L-serine and palmitoyl-CoA by SPT.[1][6]

  • Dihydrosphingosine (Sphinganine): The result of a rapid reduction of 3-KDS by the enzyme 3-ketodihydrosphingosine reductase (KDSR).[8]

  • Dihydroceramide: Formed when a fatty acid chain is attached to sphinganine via an amide bond, a reaction catalyzed by one of six ceramide synthases (CerS).[8]

  • Ceramide: The final intermediate of the de novo pathway, produced by the introduction of a 4,5-trans-double bond into dihydroceramide by the enzyme dihydroceramide desaturase (DEGS1).[8][9]

From the ER, ceramide is transported to the Golgi apparatus, where it becomes the substrate for the synthesis of complex sphingolipids like sphingomyelin and various glycosphingolipids.[7][10]

Sphingolipid_De_Novo_Pathway Figure 1: Sphingolipid De Novo Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Sphinganine Dihydrosphingosine (Sphinganine) KDS->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (1-6) Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide_ER->ComplexSL CERT Transport

Figure 1: Core intermediates and enzymes in the de novo synthesis of sphingolipids.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the key enzymes in the sphingolipid synthesis pathway is critical for developing targeted inhibitors and for modeling metabolic flux. The following tables summarize reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the primary enzymes in the pathway.

Table 1: Serine Palmitoyltransferase (SPT) Kinetic Parameters
Substrate Km Value
L-Serine0.23 mM - 1.2 mM[1][6]
Palmitoyl-CoA~1.0 µM[11]
Note: Kinetic values can vary based on the specific SPT subunits, organism, and assay conditions.
Table 2: Ceramide Synthase (CerS) Kinetic Parameters
Substrate Km Value
Sphinganine~2 µM - 170 µM (Varies by CerS isoform)[10]
Acyl-CoAVaries significantly based on CerS isoform specificity (e.g., CerS1 for C18-CoA, CerS5/6 for C16-CoA).[8]
Note: Each of the six CerS isoforms exhibits distinct substrate specificity and kinetics.
Table 3: Dihydroceramide Desaturase (DEGS1) Kinetic Parameters
Substrate Km and Vmax
N-octanoyl-dihydrosphingosine (C8-dhCer)Km: 1.92 ± 0.36 µM[9]
Vmax: 3.16 ± 0.24 nmol/min/g protein[9]
NADHKm and Vmax values have also been determined.[9]
Note: Data is based on an in vitro assay using rat liver microsomes and a truncated substrate.

Experimental Protocols

Accurate quantification and analysis of sphingolipid intermediates are paramount for research in this field. Methodologies range from traditional radioactive labeling to advanced mass spectrometry.

Protocol 1: Measurement of Serine Palmitoyltransferase (SPT) Activity

SPT activity, the rate-limiting step, is commonly measured by tracking the incorporation of a labeled substrate into the lipid product. Both radioactive and non-radioactive HPLC-based methods are available.[9][12]

Objective: To quantify the rate of 3-ketodihydrosphingosine (3KDS) formation from L-serine and palmitoyl-CoA in cell lysates or microsomal fractions.

Methodology (HPLC-based, adapted from Rütti et al., 2009): [9][12]

  • Sample Preparation: Prepare total cell lysates or microsomal fractions from the biological sample of interest. Protein concentration should be determined via a standard assay (e.g., BCA).

  • Reaction Mixture: Prepare a master mix. For a typical 200 µL reaction, this includes:

    • HEPES buffer (50 mM, pH 8.0)

    • Dithiothreitol (DTT) (25 mM)

    • EDTA (2 mM)

    • Pyridoxal 5'-phosphate (PLP) (20 µM)

    • L-serine (2 mM)

    • Palmitoyl-CoA (100 µM)

  • Reaction Initiation: Add 50-100 µg of protein (lysate or microsomes) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 60 minutes. The reaction should be linear over this time.

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform:methanol (1:2, v/v) solution. Vortex thoroughly. Add chloroform and water to induce phase separation.

  • Product Derivatization (Optional but recommended): The extracted lipids in the organic phase can be derivatized to enhance detection.

  • Quantification: Analyze the organic phase using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence or mass spectrometry) to separate and quantify the 3KDS product. An internal standard (e.g., C17-sphingosine) should be added at the termination step to correct for extraction efficiency.[9]

SPT_Assay_Workflow Figure 2: Workflow for HPLC-based SPT Activity Assay Start Cell Lysate or Microsomes Reaction Incubate with Substrates (L-Serine, Palmitoyl-CoA, PLP) 37°C for 60 min Start->Reaction Stop Terminate Reaction & Extract Lipids (Chloroform:Methanol) Reaction->Stop Analyze Quantify 3-KDS Product via HPLC-MS/MS Stop->Analyze End Calculate SPT Activity (nmol/mg/hr) Analyze->End

References

Physicochemical properties and synthesis of D-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-erythro-Sphingosine: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

D-erythro-Sphingosine is a fundamental long-chain amino alcohol that serves as the structural backbone for all sphingolipids in mammals.[1] Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cell migration.[2][3][4] Consequently, D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are of significant interest in drug development and biomedical research.[4][5] This guide provides a comprehensive overview of the physicochemical properties of D-erythro-sphingosine and details common synthetic approaches.

Physicochemical Properties

D-erythro-Sphingosine is a white to cream-colored, crystalline or waxy solid.[6][7] Its amphipathic nature, with a polar head group and a long, nonpolar hydrocarbon tail, dictates its behavior in biological and chemical systems. Quantitative properties are summarized in the table below.

PropertyValueReference(s)
Systematic Name (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol[8]
CAS Number 123-78-4[6]
Molecular Formula C₁₈H₃₇NO₂[6]
Molecular Weight 299.49 g/mol [6]
Melting Point 74.2-78.1 °C; 81 °C[6][9]
Boiling Point ~440.8°C (rough estimate)[6]
Appearance White to cream powder or waxy solid[6]
Solubility Insoluble: Water.[6] Soluble: Chloroform (1-20 mg/mL), DMSO (10 mg/mL), Ethanol, Methanol, Acetone, Ethyl Acetate, Petroleum Ether.[6]
Storage Temperature -20°C[6]
SMILES String N--INVALID-LINK--\C=C\CCCCCCCCCCCCC">C@HCO
InChI Key WWUZIQQURGPMPG-KRWOKUGFSA-N
pKa 11.80 ± 0.45 (Predicted)[6]

Spectral Data:

  • ¹H and ¹³C NMR: Detailed spectral data has been reported, with key shifts observed for the protons and carbons associated with the amino alcohol headgroup and the trans double bond.[9]

  • Mass Spectrometry: The molecule can be identified by its mass-to-charge ratio using techniques like LC-MS/MS, with characteristic fragmentation patterns.[4][9][10] The precursor ion [M+H]+ is observed at m/z 300.2875.[9]

  • Infrared (IR) Spectroscopy: Characteristic IR bands have been noted at 1590 and 875 cm⁻¹.[6]

Role in Sphingolipid Metabolism

D-erythro-Sphingosine is a central hub in the de novo sphingolipid biosynthesis pathway, which primarily occurs at the endoplasmic reticulum (ER).[2][3][11] The pathway begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[11] The resulting intermediate is rapidly converted to sphinganine (dihydrosphingosine), which is then acylated by ceramide synthases (CerS) to form dihydroceramide. A desaturase introduces a trans double bond at the C4-C5 position to yield ceramide, the direct precursor for complex sphingolipids like sphingomyelin and glucosylceramide.[11] Alternatively, ceramide can be hydrolyzed by ceramidases to release D-erythro-sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1/2) to produce the potent signaling molecule sphingosine-1-phosphate (S1P).[3][11]

Sphingolipid_Pathway sub0 L-Serine + Palmitoyl-CoA sub1 3-Ketosphinganine sub0->sub1 SPT sub2 Sphinganine (Dihydrosphingosine) sub1->sub2 KDSR (NADPH) sub3 Dihydroceramide sub2->sub3 CerS (+ Acyl-CoA) cer Ceramide sub3->cer DES1 sph D-erythro-Sphingosine inv1 sph->inv1 cer->sph Ceramidase cplx Complex Sphingolipids (e.g., Sphingomyelin) cer->cplx Sphingomyelin Synthase s1p Sphingosine-1-Phosphate (S1P) s1p->inv1 S1P Phosphatase/ Lyase inv1->s1p SphK1/2 inv2

Figure 1. De novo Sphingolipid Biosynthesis Pathway.

Synthesis of D-erythro-Sphingosine

The stereoselective synthesis of D-erythro-sphingosine is a key challenge due to its two chiral centers (C2 and C3) and the E-configured double bond (C4-C5). Numerous synthetic strategies have been developed, often employing chiral starting materials to establish the correct stereochemistry.

Common chiral precursors include:

  • L-Serine: Provides the C1-C2 fragment with the correct stereochemistry for the amino alcohol.[12][13]

  • Carbohydrates: Sugars like D-galactose or D-mannitol serve as versatile chiral templates.[14][15]

  • D-ribo-Phytosphingosine: This readily available sphingoid base can be efficiently converted to D-erythro-sphingosine.[14]

Representative Experimental Protocol: Synthesis from D-ribo-Phytosphingosine

This approach is advantageous as D-ribo-phytosphingosine, which contains the complete 18-carbon backbone and the required stereochemistry at C2 and C3, can be sourced from fermentation processes. The core of this synthesis involves the selective transformation of the 3,4-vicinal diol into the characteristic E-allylic alcohol of sphingosine.[1][14]

Objective: To convert D-ribo-phytosphingosine to D-erythro-sphingosine via selective protection, formation of a cyclic intermediate, and stereoselective elimination.

Materials:

  • D-ribo-phytosphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Sodium iodide (NaI)

  • Triethylamine (TEA)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Acetone)

  • Hydrochloric acid (HCl) for deprotection

Methodology:

Step 1: N-Protection

  • Dissolve D-ribo-phytosphingosine in a suitable solvent mixture (e.g., DCM/Methanol).

  • Add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O) to protect the C2 amino group.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction mixture and purify the N-Boc protected phytosphingosine by column chromatography.

Step 2: Formation of Cyclic Sulfite and Iodination

  • Dissolve the N-Boc protected phytosphingosine in pyridine and cool to 0°C.

  • Slowly add thionyl chloride (SOCl₂) to form a cyclic sulfite intermediate across the C3 and C4 hydroxyl groups.

  • After stirring, remove the solvent under reduced pressure.

  • Dissolve the crude cyclic sulfite in acetone and add sodium iodide (NaI).

  • Heat the mixture to reflux. This promotes the opening of the cyclic sulfite and subsequent elimination to form the desired trans-double bond, yielding N-Boc-D-erythro-sphingosine.

Step 3: Deprotection

  • Dissolve the purified N-Boc-D-erythro-sphingosine in a methanolic solution of hydrochloric acid.

  • Stir the reaction at room temperature to cleave the Boc protecting group.

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product, D-erythro-sphingosine, by recrystallization from a suitable solvent like ethyl acetate or diethyl ether.[6]

This protocol is a representative summary based on established chemical transformations for converting vicinal diols to alkenes and may require optimization. It is synthesized from principles described in references[14] and[1].

Synthesis_Workflow start D-ribo-Phytosphingosine p1 N-Boc Protected Phytosphingosine start->p1 (Boc)₂O, TEA p2 Cyclic Sulfite Intermediate p1->p2 SOCl₂, Pyridine p3 N-Boc Protected D-erythro-Sphingosine p2->p3 NaI, Acetone (Elimination) end D-erythro-Sphingosine p3->end HCl, Methanol (Deprotection)

Figure 2. Synthetic workflow from D-ribo-Phytosphingosine.

Conclusion

D-erythro-Sphingosine is a cornerstone molecule in lipid biochemistry and cell biology. A thorough understanding of its physicochemical properties is essential for its handling, analysis, and application in research. Furthermore, robust and efficient chemical synthesis routes are critical for producing high-purity sphingosine and its analogs, enabling detailed biophysical studies and the development of novel therapeutics targeting the complex sphingolipid metabolic network.[15] The methods outlined in this guide provide a foundation for professionals working with this vital biomolecule.

References

Methodological & Application

Quantitative Analysis of Sphingosine by Isotope Dilution Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine is a key bioactive lipid molecule that serves as a fundamental building block for complex sphingolipids and as a signaling molecule in its own right. It plays a crucial role in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingosine metabolism has been implicated in numerous diseases, making it an important target for therapeutic intervention and biomarker discovery.

This document provides a detailed protocol for the quantitative analysis of sphingosine in biological samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy, achieved by correcting for matrix effects and variations in sample recovery with a stable isotope-labeled internal standard.

Sphingolipid Metabolism and Signaling Pathway

Sphingosine is a central hub in sphingolipid metabolism. It is formed from the breakdown of ceramide by ceramidases and can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling molecule.[2] Alternatively, sphingosine can be acylated to reform ceramide. This metabolic network, often referred to as the "sphingolipid rheostat," tightly controls the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P. Understanding this pathway is critical for interpreting quantitative data on sphingosine levels.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_signaling Signaling Hub cluster_catabolism Catabolism & Complex Sphingolipids Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Hexosylceramides Hexosylceramides Ceramide->Hexosylceramides GCS Sphingosine->Ceramide CerS Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 Sphingosine->S1P S1P->Sphingosine SGPP1/2 S1P->Sphingosine S1P_degradation Ethanolamine Phosphate + Fatty Aldehyde S1P->S1P_degradation SGPL1 Sphingomyelin->Ceramide SMase

Caption: Simplified schematic of the sphingolipid metabolism pathway.

Experimental Protocols

This protocol is adapted from established methods for the quantification of sphingolipids by LC-MS/MS.[3][4]

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Internal Standard (IS): Sphingosine (d7) or C17-Sphingosine.

  • Calibration Standards: Sphingosine (d18:1).

  • Sample Matrix: 4% (w/v) bovine serum albumin (BSA) in water for calibration standards.

  • Extraction Solvents: Methanol.

  • Reagents: Tris-buffered saline (TBS; 50 mM Tris-HCl pH 7.5, 0.15 M NaCl).

Equipment
  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Microcentrifuge.

  • Vortex mixer.

  • Nitrogen evaporator.

Sample Preparation
  • Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of sphingosine in methanol (e.g., 1 mg/mL).

    • Prepare working solutions by serial dilution in 4% BSA to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction:

    • Thaw biological samples (e.g., plasma, serum, cell lysates) on ice.

    • To a 1.5 mL microcentrifuge tube, add 20 µL of sample, calibration standard, or QC.

    • Add 200 µL of ice-cold methanol containing the internal standard (e.g., 25 ng/mL d7-sphingosine).[5]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Methanol with 0.1% formic acid.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Injection Volume: 1-5 µL.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosine: The specific m/z transition will depend on the adduct ion (e.g., [M+H]+) and the resulting fragment ions.

      • Internal Standard (e.g., d7-Sphingosine): Monitor the corresponding m/z transition for the stable isotope-labeled standard.

    • Optimize instrument parameters such as collision energy and declustering potential for each analyte and internal standard.

Data Analysis
  • Integrate the peak areas for the MRM transitions of sphingosine and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of sphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize typical concentration ranges of sphingosine in various biological samples. These values can vary depending on the species, physiological state, and analytical method used.

Table 1: Sphingosine Levels in Different Biological Matrices

Biological MatrixSpeciesConcentration RangeReference
Human PlasmaHuman5 - 20 ng/mL[5]
Human SerumHuman25 - 600 ng/mL[5][6]
Mouse Whole BloodMouse~150 pmol/mL[7]
Mouse SerumMouse~250 pmol/mL[7]
Mouse Lymphatic FluidMouse~100 pmol/mL[7]

Table 2: Method Performance Parameters for Sphingosine Quantification

ParameterTypical ValueReference
Linearity (r²)> 0.99[5][6]
Lower Limit of Quantification (LLOQ)25 ng/mL[5]
Intra- and Inter-batch Precision (%CV)< 15%[5][6]
Accuracy85 - 115%[5][6]
Recovery80 - 98%[5]

Experimental Workflow

The overall workflow for the quantitative analysis of sphingosine by isotope dilution mass spectrometry is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Serum, Cells, etc.) Spiking Spike with Internal Standard (e.g., d7-Sphingosine) Sample_Collection->Spiking Extraction Protein Precipitation & Lipid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (HPLC-ESI-MS/MS) Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for sphingosine quantification by LC-MS/MS.

Conclusion

This application note provides a comprehensive protocol for the robust and accurate quantification of sphingosine in biological matrices using isotope dilution LC-MS/MS. The presented methodology, including detailed sample preparation, instrument parameters, and data analysis guidelines, is intended to assist researchers in obtaining high-quality, reproducible data. The accurate measurement of sphingosine is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutics targeting sphingolipid metabolism.

References

Application Notes and Protocols for Metabolic Labeling Studies with D-erythro-Sphingosine-¹³C₂,D₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Metabolic labeling with stable isotopes is a powerful technique to trace the fate of specific molecules through metabolic pathways, providing insights into enzyme activities and pathway fluxes. D-erythro-Sphingosine-¹³C₂,D₂ is a stable isotope-labeled analog of sphingosine, a central molecule in sphingolipid metabolism. This document provides detailed application notes and protocols for conducting metabolic labeling studies using D-erythro-Sphingosine-¹³C₂,D₂ to investigate the sphingolipid salvage pathway and its downstream metabolites.

The sphingolipid salvage pathway utilizes sphingosine, generated from the breakdown of complex sphingolipids, to re-synthesize ceramides. By introducing D-erythro-Sphingosine-¹³C₂,D₂ to cells, researchers can track its incorporation into various downstream sphingolipids, such as ceramide, sphingomyelin, and glycosphingolipids, as well as its phosphorylation to sphingosine-1-phosphate (S1P), a critical signaling molecule.[1] This approach allows for the quantitative analysis of the salvage pathway's activity and its contribution to the overall sphingolipid pool under different experimental conditions.

Key Applications

  • Elucidating the activity of the sphingolipid salvage pathway: Quantify the rate of conversion of sphingosine to ceramide and other complex sphingolipids.

  • Investigating the regulation of ceramide and S1P levels: Understand how different stimuli or drug treatments affect the balance between pro-apoptotic ceramide and pro-survival S1P.[2]

  • Screening for modulators of sphingolipid-metabolizing enzymes: Identify compounds that inhibit or activate enzymes such as ceramide synthase or sphingosine kinase.[2]

  • Studying the role of sphingolipid metabolism in disease: Analyze alterations in the salvage pathway in various disease models.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic and signaling pathways involving sphingosine and the general workflow for a metabolic labeling experiment.

Sphingolipid_Salvage_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Signaling Sph_ext D-erythro-Sphingosine-¹³C₂,D₂ (External) Sph_int D-erythro-Sphingosine-¹³C₂,D₂ (Internal) Sph_ext->Sph_int Uptake Cer ¹³C₂,D₂-Ceramide Sph_int->Cer Ceramide Synthase (CerS) S1P ¹³C₂,D₂-Sphingosine-1-Phosphate Sph_int->S1P Sphingosine Kinase (SphK) SM ¹³C₂,D₂-Sphingomyelin Cer->SM Sphingomyelin Synthase GSL ¹³C₂,D₂-Glycosphingolipids Cer->GSL Glucosylceramide Synthase S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binding S1P->S1PR Paracrine/Autocrine Signaling GPCR G Protein Signaling S1PR->GPCR Downstream Downstream Effectors (e.g., Akt, ERK, Rac) GPCR->Downstream Experimental_Workflow A 1. Cell Culture and Treatment - Plate cells - Apply experimental conditions (e.g., drug treatment) B 2. Metabolic Labeling - Add D-erythro-Sphingosine-¹³C₂,D₂ to media - Incubate for a defined time course A->B C 3. Cell Harvesting and Lipid Extraction - Scrape and pellet cells - Perform biphasic lipid extraction (e.g., Bligh-Dyer) B->C D 4. Sample Preparation - Dry lipid extract - Reconstitute in appropriate solvent C->D E 5. LC-MS/MS Analysis - Separate lipids by liquid chromatography - Detect and quantify labeled and unlabeled sphingolipids by mass spectrometry D->E F 6. Data Analysis - Integrate peak areas - Calculate isotopic enrichment and pathway flux E->F

References

Application Notes and Protocols for Plasma Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for sphingolipid analysis. It is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate sample preparation techniques to achieve accurate and reproducible quantification of sphingolipids.

Introduction to Sphingolipid Analysis

Sphingolipids are a complex class of lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Alterations in sphingolipid metabolism have been implicated in numerous diseases, making them important biomarkers and therapeutic targets. Accurate quantification of sphingolipids in plasma is crucial for understanding their physiological roles and their involvement in pathology. However, the diverse physicochemical properties and wide concentration range of sphingolipid species present significant challenges for sample preparation.

This guide details three commonly used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method's principles, advantages, and limitations are discussed, followed by a detailed experimental protocol.

Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the recovery, reproducibility, and coverage of the sphingolipid analysis. Below is a summary of quantitative data from comparative studies of different extraction methods.

Method Key Sphingolipid Classes Covered Recovery (%) Precision (CV%) Lower Limit of Quantification (ng/mL) Reference
Methanol Precipitation Sphingoid bases, sphingoid base phosphates, ceramides, sphingomyelins, hexosylceramides, lactosylceramides, ceramide-1-phosphate, dihydroceramide96 - 101< 12 (intra- and inter-batch)0.03 - 14.06[3]
Methanol/Chloroform (2:1, v/v) LLE with Alkaline Methanolysis Ceramides, complex sphingolipidsNot explicitly stated, but optimized for better recovery than other LLE methods.Not explicitly stated.Not explicitly stated.[4][5]
1-Butanol/Methanol (1:1, v/v) LLE Sterols, glycerolipids, glycerophospholipids, sphingolipids> 90< 20Not explicitly stated.[6]
Aminopropyl SPE Ceramides, neutral glycosphingolipids, sphingomyelin, acidic phospholipids, phosphorylated sphingoid bases, sulfatidesHigh yield and purity reported.Not explicitly stated.Not explicitly stated.[7][8]

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the biological context of sphingolipids, the following diagrams are provided.

experimental_workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) plasma Plasma Sample add_solvent Add Precipitation Solvent (e.g., Methanol, Acetonitrile) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant plasma2 Plasma Sample add_extraction_solvent Add Extraction Solvents (e.g., Chloroform/Methanol) plasma2->add_extraction_solvent vortex2 Vortex & Phase Separation add_extraction_solvent->vortex2 organic_phase Collect Organic Phase vortex2->organic_phase dry_down Dry Down organic_phase->dry_down reconstitute Reconstitute dry_down->reconstitute plasma3 Plasma Sample Extract load Load Sample plasma3->load condition Condition SPE Cartridge condition->load wash Wash (Remove Interferences) load->wash elute Elute Sphingolipids wash->elute sphingolipid_signaling cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_signaling_hubs Key Signaling Mediators cluster_cellular_effects Cellular Outcomes Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Ceramide3 Ceramide Ceramide->Ceramide3 ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Ceramide2 Ceramide Sphingosine->Ceramide2 Ceramide2->Ceramide3 Sphingosine2 Sphingosine Ceramide3->Sphingosine2 Ceramidase C1P Ceramide-1-Phosphate (C1P) Ceramide3->C1P Ceramide Kinase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide3->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine2->S1P SphK1/2 Proliferation Proliferation, Survival, Migration S1P->Proliferation

References

Monitoring Sphingosine Kinase Activity with D-erythro-Sphingosine-13C2,D2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SK1 and SK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1][2][3] The balance between sphingosine and S1P levels, often referred to as the "sphingolipid rheostat," plays a pivotal role in determining cell fate, with sphingosine and its precursor ceramide generally promoting apoptosis, while S1P is associated with cell survival, proliferation, and migration.[1] Dysregulation of sphingosine kinase activity is implicated in numerous pathological conditions, including cancer, inflammation, and fibrosis, making these enzymes attractive therapeutic targets.[1][4]

This document provides detailed application notes and protocols for monitoring sphingosine kinase activity using the stable isotope-labeled substrate D-erythro-Sphingosine-13C2,D2. This method offers a highly specific and quantitative approach to measure enzyme activity in various biological samples, facilitating the screening of potential inhibitors and the study of enzyme kinetics. The use of a stable isotope-labeled substrate coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a robust and sensitive alternative to traditional radiometric or fluorescence-based assays.

Sphingosine Kinase Signaling Pathway

Sphingosine kinases are key regulators of the sphingolipid signaling pathway. Upon activation by various stimuli, such as growth factors and cytokines, SK1 translocates from the cytosol to the plasma membrane, where it catalyzes the formation of S1P.[2] SK2 is primarily localized in the nucleus, mitochondria, and endoplasmic reticulum.[3] The newly synthesized S1P can act intracellularly as a second messenger, or it can be exported out of the cell via specific transporters like those from the ATP-binding cassette (ABC) family and Spinster homolog 2 (Spns2).[4]

Extracellular S1P binds to and activates a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[5][6] These receptors couple to various G proteins, initiating a cascade of downstream signaling events that regulate a wide array of cellular processes. The specific downstream signaling pathways are dependent on the receptor subtype and the G protein to which it couples.[5][7]

Sphingosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR1 S1PR1 S1P_ext->S1PR1 Binding & Activation S1PR2 S1PR2 S1P_ext->S1PR2 Binding & Activation S1PR3 S1PR3 S1P_ext->S1PR3 Binding & Activation S1PR4 S1PR4 S1P_ext->S1PR4 Binding & Activation S1PR5 S1PR5 S1P_ext->S1PR5 Binding & Activation PI3K_Akt PI3K/Akt S1PR1->PI3K_Akt Ras_ERK Ras/ERK S1PR1->Ras_ERK Rho Rho S1PR2->Rho PLC PLC S1PR3->PLC SK1_mem SK1 (active) S1P_intra S1P SK1_mem->S1P_intra Phosphorylation S1P_labeled S1P-13C2,D2 SK1_mem->S1P_labeled Transporter ABC/Spns2 Transporters Transporter->S1P_ext Export Sphingosine Sphingosine Sphingosine->SK1_mem Substrate SK2 SK2 Sphingosine->SK2 Sphingosine_labeled D-erythro-Sphingosine- 13C2,D2 Sphingosine_labeled->SK1_mem S1P_intra->Transporter SK1_cyto SK1 (inactive) SK1_cyto->SK1_mem Translocation SK2->S1P_intra GrowthFactors Growth Factors, Cytokines GrowthFactors->SK1_cyto Activation CellSurvival Cell Survival Proliferation PLC->CellSurvival CellMigration Cell Migration PLC->CellMigration Rho->CellSurvival Rho->CellMigration PI3K_Akt->CellSurvival PI3K_Akt->CellMigration Ras_ERK->CellSurvival Ras_ERK->CellMigration

Caption: Sphingosine Kinase Signaling Pathway.

Application Notes

The use of this compound as a substrate for sphingosine kinase activity assays provides several advantages over other methods:

  • High Specificity: LC-MS/MS allows for the direct and unambiguous detection of the isotopically labeled product, S1P-13C2,D2, distinguishing it from endogenous, unlabeled S1P. This eliminates the potential for interference from endogenous sphingolipids present in the sample.

  • Quantitative Accuracy: The use of a stable isotope-labeled internal standard during sample processing and analysis allows for precise quantification by correcting for variations in sample extraction and instrument response.

  • Non-Radioactive: This method avoids the safety and disposal concerns associated with the use of radiolabeled substrates like [γ-³²P]ATP.

  • Versatility: The assay can be adapted for use with purified enzymes, cell lysates, and tissue homogenates, making it suitable for a wide range of research applications, from basic enzyme characterization to high-throughput screening of inhibitors.

Experimental Protocols

Sphingosine Kinase Activity Assay using this compound and LC-MS/MS

This protocol describes a general procedure for measuring the activity of sphingosine kinase in a sample (e.g., purified enzyme or cell lysate) by quantifying the formation of S1P-13C2,D2 from the substrate this compound.

Materials:

  • This compound

  • Sphingosine Kinase (recombinant or from cell/tissue lysate)

  • ATP solution (10 mM)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Internal Standard: C17-Sphingosine-1-phosphate (or other suitable odd-chain S1P)

  • Methanol, Chloroform, and other LC-MS grade solvents

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system (Triple Quadrupole)

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture in a 96-well plate or microcentrifuge tubes on ice.

    • To each well/tube, add the assay buffer, the sphingosine kinase-containing sample, and this compound to a final concentration of 10-50 µM.

    • Include appropriate controls, such as a no-enzyme control and a no-substrate control.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Termination of Reaction and Lipid Extraction:

    • Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard (e.g., C17-S1P at 100 nM).

    • Add two volumes of chloroform and vortex vigorously.

    • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper aqueous/methanol phase containing the S1P-13C2,D2 and transfer it to a new tube.

    • Dry the collected phase under a stream of nitrogen.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable volume of LC-MS compatible solvent (e.g., methanol).

    • Inject an appropriate volume of the reconstituted sample onto the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate sphingosine from S1P.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry (Positive Ion Mode):

    • Perform Multiple Reaction Monitoring (MRM) for the following transitions:

      • S1P-13C2,D2: Precursor ion (m/z) 384.3 → Product ion (m/z) 268.3

      • Internal Standard (C17-S1P): Precursor ion (m/z) 366.3 → Product ion (m/z) 250.3

Data Analysis:

  • Calculate the peak area ratio of the analyte (S1P-13C2,D2) to the internal standard (C17-S1P).

  • Generate a standard curve using known concentrations of S1P-13C2,D2 to quantify the amount of product formed in the enzymatic reaction.

  • Express sphingosine kinase activity as pmol of S1P-13C2,D2 formed per minute per mg of protein.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis A Prepare Reaction Mix: - Assay Buffer - SK Enzyme - this compound B Initiate with ATP A->B C Incubate at 37°C B->C D Terminate Reaction & Add Internal Standard C->D E Liquid-Liquid Extraction D->E F Dry Down Sample E->F G Reconstitute in Solvent F->G H LC-MS/MS Analysis (MRM) G->H I Quantify S1P-13C2,D2 H->I

References

Application Notes and Protocols for Sphingolipid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane structure. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification and profiling of sphingolipids in tissues are therefore critical for understanding disease pathogenesis and for the development of novel therapeutics.

The extraction of sphingolipids from complex tissue matrices is a critical first step that significantly influences the quality and accuracy of subsequent analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of extraction method depends on the specific sphingolipid classes of interest, the tissue type, and the downstream analytical platform. This document provides detailed protocols for three commonly used lipid extraction methods for sphingolipid analysis in tissues: the Folch method, the Bligh-Dyer method, and the Methyl-tert-butyl ether (MTBE) method.

Sphingolipid Metabolism and Signaling Pathway

The following diagram illustrates a simplified overview of the central pathways in sphingolipid metabolism, highlighting key classes of sphingolipids.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P CerK Sphingomyelin Sphingomyelin (SM) Ceramide->Sphingomyelin SMS1/2 Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide GCS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Sphingomyelin->Ceramide SMase Lactosylceramide Lactosylceramide (LacCer) Glucosylceramide->Lactosylceramide LCS ComplexGSLs Complex Glycosphingolipids Lactosylceramide->ComplexGSLs

Simplified overview of sphingolipid metabolism.

Comparison of Extraction Methods

The selection of an appropriate lipid extraction method is crucial for obtaining a representative sphingolipid profile. The table below summarizes the recovery efficiencies of different methods for various sphingolipid classes.[1]

Sphingolipid ClassFolch Method Recovery (%)Bligh & Dyer Method Recovery (%)MTBE Method Recovery (%)Methanol-based Method Recovery (%)
Sphingosine-1-phosphate (S1P)69 - 9635 - 7248 - 8496 - 101
Sphingosine (So)69 - 9635 - 7248 - 8496 - 101
Sphinganine (Sa)69 - 9635 - 7248 - 8496 - 101
Ceramide-1-phosphate (C1P)69 - 9635 - 7248 - 8496 - 101
Ceramide (Cer)69 - 9635 - 7248 - 8496 - 101
Hexosylceramide (HexCer)69 - 9635 - 7248 - 8496 - 101
Lactosylceramide (LacCer)69 - 9635 - 7248 - 8496 - 101
Sphingomyelin (SM)69 - 9635 - 7248 - 8496 - 101

Data compiled from studies on human plasma and may vary depending on the tissue type.[1]

Experimental Protocols

The following sections provide detailed protocols for the Folch, Bligh-Dyer, and MTBE lipid extraction methods. A general workflow for tissue preparation and subsequent LC-MS/MS analysis is also presented.

General Tissue Preparation and Analysis Workflow

The diagram below outlines the major steps from tissue collection to data analysis in a typical sphingolipidomics experiment.

Experimental_Workflow Tissue Tissue Collection (Snap-frozen) Homogenization Tissue Homogenization (e.g., in PBS) Tissue->Homogenization Extraction Lipid Extraction (Folch, Bligh-Dyer, or MTBE) Homogenization->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collection Organic Phase Collection Phase_Separation->Collection Drying Solvent Evaporation Collection->Drying Reconstitution Reconstitution in LC-MS/MS buffer Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Processing and Quantification LCMS->Data_Analysis

General workflow for tissue sphingolipid analysis.

Protocol 1: Modified Folch Method

The Folch method is a widely used technique for the extraction of total lipids from animal tissues.[2] It utilizes a chloroform/methanol solvent system to efficiently extract a broad range of lipid species.

Workflow Diagram:

Folch_Workflow Start Start: Homogenized Tissue Add_Solvent Add Chloroform:Methanol (2:1, v/v) + Internal Standards Start->Add_Solvent Vortex_Incubate Vortex and Incubate Add_Solvent->Vortex_Incubate Add_Salt Add 0.9% NaCl Solution Vortex_Incubate->Add_Salt Centrifuge Centrifuge to Separate Phases Add_Salt->Centrifuge Collect_Lower Collect Lower Organic Phase Centrifuge->Collect_Lower Dry_Down Evaporate Solvent Collect_Lower->Dry_Down End End: Lipid Extract Dry_Down->End

Folch lipid extraction workflow.

Materials:

  • Homogenized tissue (e.g., 10-50 mg in phosphate-buffered saline, PBS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Internal standards cocktail for sphingolipids

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To the homogenized tissue sample, add a 20-fold volume of chloroform:methanol (2:1, v/v) containing the internal standards. For 50 mg of tissue in 500 µL of PBS, this would be 10 mL of the solvent mixture.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the sample at room temperature for 20-30 minutes with occasional vortexing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 2 mL for a 10 mL solvent volume).

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until analysis.

Protocol 2: Bligh-Dyer Method

The Bligh-Dyer method is another classic lipid extraction technique, particularly suitable for samples with high water content.[3] It involves a sequential addition of chloroform and methanol to create a biphasic system.

Workflow Diagram:

BlighDyer_Workflow Start Start: Homogenized Tissue (in 0.8 mL H2O) Add_Solvent1 Add 3 mL Chloroform:Methanol (1:2, v/v) + Internal Standards Start->Add_Solvent1 Vortex1 Vortex Add_Solvent1->Vortex1 Add_Solvent2 Add 1 mL Chloroform Vortex1->Add_Solvent2 Vortex2 Vortex Add_Solvent2->Vortex2 Add_H2O Add 1 mL H2O Vortex2->Add_H2O Vortex_Centrifuge Vortex and Centrifuge Add_H2O->Vortex_Centrifuge Collect_Lower Collect Lower Organic Phase Vortex_Centrifuge->Collect_Lower Dry_Down Evaporate Solvent Collect_Lower->Dry_Down End End: Lipid Extract Dry_Down->End

Bligh-Dyer lipid extraction workflow.

Materials:

  • Homogenized tissue (e.g., 10-50 mg adjusted to 0.8 mL with water)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal standards cocktail for sphingolipids

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Start with the tissue homogenate in a final volume of 0.8 mL of water.

  • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture containing the internal standards.

  • Vortex for 1 minute to form a single-phase solution.

  • Add 1 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of water and vortex for another 30 seconds. This will induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Store the dried lipid extract at -80°C until analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

The MTBE method is a more recent development that offers advantages in terms of safety (replacing chloroform) and ease of automation.[4] The lipid-containing organic phase forms the upper layer, simplifying its collection.[5] This method has been shown to be particularly effective for sphingolipid analysis.[6]

Workflow Diagram:

MTBE_Workflow Start Start: Homogenized Tissue (in 200 µL H2O) Add_MeOH Add 1.5 mL Methanol + Internal Standards Start->Add_MeOH Vortex1 Vortex Add_MeOH->Vortex1 Add_MTBE Add 5 mL MTBE Vortex1->Add_MTBE Incubate Incubate (e.g., 1 hour, shaking) Add_MTBE->Incubate Add_H2O Add 1.25 mL H2O to Induce Phase Separation Incubate->Add_H2O Centrifuge Centrifuge Add_H2O->Centrifuge Collect_Upper Collect Upper Organic Phase Centrifuge->Collect_Upper Dry_Down Evaporate Solvent Collect_Upper->Dry_Down End End: Lipid Extract Dry_Down->End

MTBE lipid extraction workflow.

Materials:

  • Homogenized tissue (e.g., 10-50 mg in 200 µL of water)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (HPLC grade)

  • Internal standards cocktail for sphingolipids

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Shaker

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To the homogenized tissue sample in 200 µL of water, add 1.5 mL of methanol containing the internal standards.

  • Vortex the mixture.

  • Add 5 mL of MTBE.

  • Incubate the mixture for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 1.25 mL of water.

  • Vortex for 1 minute and then let stand for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic (MTBE) phase.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until analysis.

Conclusion

The choice of lipid extraction method is a critical determinant of the success of sphingolipid analysis from tissue samples. The Folch and Bligh-Dyer methods are well-established and effective for a broad range of lipids, while the MTBE method offers a safer and often more efficient alternative, particularly for sphingolipids. The protocols provided here serve as a guide for researchers to perform robust and reproducible sphingolipid extractions, paving the way for accurate downstream analysis and a deeper understanding of the role of these important lipids in health and disease. It is always recommended to validate the chosen method for the specific tissue and sphingolipid classes of interest.

References

Application Notes and Protocols for D-erythro-Sphingosine-13C2,D2 in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-erythro-Sphingosine-13C2,D2, a stable isotope-labeled sphingosine, in pharmaceutical development. The primary application of this compound is as an internal standard for the accurate quantification of sphingolipids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Such precise measurements are crucial for understanding the role of sphingolipids in various diseases and for the development of novel therapeutics targeting sphingolipid metabolic and signaling pathways.

Introduction to Sphingolipid Analysis

Sphingolipids are a complex class of lipids that serve as structural components of cell membranes and as bioactive molecules involved in critical cellular processes such as proliferation, apoptosis, and signal transduction.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, autoimmune disorders, and cardiovascular diseases.[2][3][4] Consequently, the enzymes and receptors of the sphingolipid pathways, particularly the sphingosine-1-phosphate (S1P) signaling pathway, have emerged as promising targets for drug development.[5][6]

Accurate quantification of sphingolipid species in biological samples is essential for elucidating their roles in disease and for monitoring the efficacy of therapeutic interventions. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[7][8] They exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction recovery and ionization efficiency, which corrects for sample loss and matrix effects during analysis.[8]

Key Applications in Pharmaceutical Development

  • Internal Standard for Quantitative Bioanalysis: this compound is primarily used as an internal standard in LC-MS/MS methods to quantify endogenous sphingosine and its metabolites in various biological samples, including plasma, serum, tissues, and cultured cells.[4][9]

  • Sphingolipidomics and Biomarker Discovery: By enabling precise quantification, this internal standard supports sphingolipidomic studies aimed at identifying novel biomarkers for disease diagnosis, prognosis, and patient stratification.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In the development of drugs targeting sphingolipid pathways, this compound can be used to accurately measure the levels of sphingolipid biomarkers, providing insights into the drug's mechanism of action and its effect on the target pathway.

  • Enzyme Activity Assays: While radiolabeled substrates are traditionally used, stable isotope-labeled compounds can be employed in non-radioactive assays to measure the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases (SphK).[2][10][11]

  • Metabolic Flux Analysis: As a tracer, labeled sphingosine can be used to track the metabolic fate of sphingosine and understand the dynamics of the sphingolipid metabolic network under different physiological or pathological conditions.

Experimental Protocols

This protocol describes a general procedure for the quantification of sphingosine in human plasma using this compound as an internal standard.

a. Materials and Reagents:

  • This compound

  • Endogenous Sphingosine standard

  • Human plasma (collected in K2EDTA tubes)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Bovine Serum Albumin (BSA)

b. Preparation of Stock and Working Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

  • Internal Standard Working Solution (e.g., 200 nM): Dilute the stock solution in methanol.

  • Analyte Stock Solution (1 mg/mL): Dissolve endogenous sphingosine in methanol.

  • Calibration Standards (CS): Prepare a series of dilutions of the analyte stock solution in a surrogate matrix (e.g., 4% BSA in water) to create calibration standards at various concentrations (e.g., 0.01 µM to 1 µM).[12]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

c. Sample Preparation (Protein Precipitation and Lipid Extraction):

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 50 µL of each sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in methanol.

  • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for both endogenous sphingosine and this compound need to be optimized on the specific mass spectrometer being used.

      • Example for Sphingosine (d18:1): m/z 300.3 → 282.3

      • Example for this compound: The precursor ion will be shifted by +4 Da (2 for 13C and 2 for D) compared to the unlabeled analyte. The fragment ion may or may not be shifted depending on the location of the labels.

    • Instrument Parameters: Optimize ion source parameters such as ion spray voltage, temperature, nebulizer gas, and collision energy for maximum signal intensity.

e. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of sphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS methods for sphingolipid analysis using stable isotope-labeled internal standards.

Table 1: LC-MS/MS Method Performance for Sphingosine-1-Phosphate (S1P) Quantification

ParameterValueReference
Linearity Range0.05 to 2 µM[13][14]
Lower Limit of Quantification (LLOQ)0.05 µM[13][14]
Accuracy100 ± 5.9%[13][14]
Precision at LLOQ< 10%[13][14]
Human Plasma Concentration1 ± 0.09 µM (n=6)[13][14]

Table 2: Linearity and LLOQ for S1P Quantification in a Separate Study

ParameterValueReference
Linearity (R²)0.995 (n=10)[12]
Lower Limit of Quantification (LLOQ)11 nM[12]
Range0.011 to 0.9 µM[12]

Visualizations

The following diagram illustrates the central role of sphingosine and its phosphorylated form, S1P, in cell signaling. This compound can be used to trace the flux through this pathway.

S1P_Signaling_Pathway Ceramide Ceramide Sphingosine D-erythro-Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P_intra Sphingosine-1-Phosphate (intracellular) Sphingosine->S1P_intra Sphingosine Kinase (SphK1/2) S1P_intra->Sphingosine S1P Phosphatase S1P_extra Sphingosine-1-Phosphate (extracellular) S1P_intra->S1P_extra Transporters (e.g., SPNS2) Degradation Degradation S1P_intra->Degradation S1P Lyase S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs Binding Downstream Downstream Signaling (e.g., Gi, Gq, G12/13) S1PRs->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

This diagram outlines the logical flow of a typical quantitative sphingolipidomics experiment using a stable isotope-labeled internal standard.

Experimental_Workflow start Start sample_prep Sample Preparation (Plasma, Tissue, Cells) start->sample_prep add_is Spike with This compound (Internal Standard) sample_prep->add_is extraction Protein Precipitation & Lipid Extraction add_is->extraction dry_recon Evaporation & Reconstitution extraction->dry_recon lcms LC-MS/MS Analysis (MRM Mode) dry_recon->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant end End quant->end

Caption: Workflow for quantitative sphingolipid analysis.

References

Application Notes and Protocols: Measuring Sphingolipid Metabolic Flux in Cultured Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of lipids that are integral to the structure of cellular membranes and are also key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] The sphingolipid metabolic network is a highly dynamic and interconnected system, where the levels of bioactive sphingolipids such as ceramide (Cer), sphingosine (Sph), and sphingosine-1-phosphate (S1P) are tightly regulated by the coordinated action of numerous enzymes.[3][4]

Static measurements of sphingolipid levels provide a snapshot of their abundance at a single point in time but fail to capture the dynamic nature of their metabolism. Metabolic flux analysis, in contrast, measures the rate at which metabolites are processed through a metabolic pathway.[3] This provides a more accurate representation of the physiological state of the cell and allows for the identification of key regulatory nodes within the sphingolipid network.[4] This application note provides detailed protocols for measuring sphingolipid metabolic flux in cultured mammalian cells using stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[5][6]

Sphingolipid Metabolic Pathway

The biosynthesis and catabolism of sphingolipids involve a series of enzymatic steps that are localized in different cellular compartments, primarily the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes.[2][7] The de novo synthesis pathway begins in the ER with the condensation of serine and palmitoyl-CoA.[2] The resulting ceramide can then be transported to the Golgi to be converted into more complex sphingolipids like sphingomyelin (SM) and glycosphingolipids (GSLs), or it can be broken down to sphingosine, which can be recycled back into the pathway.[7]

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome / Cytosol Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (DHSph) Ketosphinganine->Sphinganine KSR DHCer Dihydroceramide (DHCer) Sphinganine->DHCer CerS Ceramide_ER Ceramide (Cer) DHCer->Ceramide_ER DEGS Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT SM Sphingomyelin (SM) Ceramide_Golgi->SM SMS GlcCer Glucosylceramide (GlcCer) Ceramide_Golgi->GlcCer GCS Ceramide_cat Ceramide SM->Ceramide_cat SMase ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL ComplexGSL->Ceramide_cat Sphingosine Sphingosine (Sph) Sphingosine->Ceramide_ER CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Breakdown Breakdown (to Ethanolamine Phosphate + Hexadecenal) S1P->Breakdown SPL Ceramide_cat->Sphingosine CDase

Caption: The Sphingolipid Metabolic Pathway.

Experimental Approach: Stable Isotope Labeling and LC-MS/MS

The most robust method for measuring sphingolipid metabolic flux is through stable isotope labeling experiments.[8] This technique involves introducing non-radioactive, heavy-isotope-labeled precursors into the cell culture medium.[9] These precursors are then incorporated into newly synthesized sphingolipids. By tracking the rate of incorporation of the heavy isotope into downstream metabolites over time using LC-MS/MS, one can quantify the flux through specific branches of the pathway.[10][11]

Commonly used stable isotope-labeled precursors include:

  • ¹³C- or ¹⁵N-labeled L-serine: To trace the de novo synthesis pathway from the very first step.[9][11]

  • ¹³C- or ²H-labeled palmitate: Also for tracing de novo synthesis.[11]

  • ¹³C- or ²H-labeled sphingoid bases (e.g., d17:1 sphingosine): To bypass the initial steps of de novo synthesis and focus on ceramide synthesis and subsequent modifications.[3][4]

While fluorescent probes like NBD-C6-ceramide can provide qualitative insights into Golgi-specific ceramide metabolism, they have limitations. The bulky fluorescent tag and short acyl chain can alter the lipid's metabolism compared to its endogenous counterpart.[5] Therefore, LC-MS/MS-based methods using stable isotopes are preferred for quantitative and accurate flux analysis.

Experimental Workflow

The general workflow for a sphingolipid metabolic flux experiment involves several key stages, from cell preparation to data analysis. Each step must be carefully controlled to ensure reproducibility and accuracy.

Experimental_Workflow A 1. Cell Culture (e.g., MCF-7, HEK293) B 2. Isotope Labeling Add stable isotope precursor (e.g., ¹³C-Serine) to media A->B C 3. Time-Course Incubation Harvest cells at multiple time points (e.g., 0, 2, 6, 24h) B->C D 4. Cell Harvesting & Quenching Wash cells with cold PBS and quench metabolism C->D E 5. Lipid Extraction Using organic solvents (e.g., Bligh-Dyer method) D->E F 6. LC-MS/MS Analysis Separate and detect labeled and unlabeled sphingolipids E->F G 7. Data Analysis Quantify peak areas and calculate isotopic enrichment F->G H 8. Flux Calculation Determine the rate of label incorporation into metabolites G->H

Caption: General workflow for sphingolipid flux analysis.

Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells

This protocol describes the labeling of cultured mammalian cells with a stable isotope-labeled precursor to trace de novo sphingolipid synthesis.

Materials and Reagents:

  • Cultured mammalian cells (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Stable isotope-labeled precursor (e.g., L-[U-¹³C₆]-Serine)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 6-well or 10 cm culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., serine-free DMEM for serine labeling) with the stable isotope precursor at a known concentration. The final concentration will depend on the precursor and cell type but is often in the range of the normal physiological concentration.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with warm PBS.

    • Add the prepared labeling medium to the cells. This is your time zero (T=0) point. For T=0, immediately proceed to step 5 after adding the medium.

  • Incubation: Return the plates to the incubator and culture for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Harvesting:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS to remove any remaining labeled precursor and halt metabolic activity.

    • Add trypsin-EDTA to detach the cells. Once detached, neutralize with complete medium.

    • Transfer the cell suspension to a conical tube. Count the cells to allow for normalization of lipid amounts to cell number.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once more with ice-cold PBS.

    • Store the cell pellet at -80°C until lipid extraction.

Protocol 2: Sphingolipid Extraction

This protocol is for the extraction of total lipids from the harvested cell pellets.

Materials and Reagents:

  • Cell pellet from Protocol 1

  • Internal standards (e.g., a cocktail of odd-chain or stable isotope-labeled sphingolipids not naturally abundant in the cells).[12][13]

  • Methanol, Chloroform, Water (HPLC grade)

  • Glass vials

  • Nitrogen gas stream or centrifugal evaporator

Procedure:

  • Resuspend the cell pellet in 100 µL of water.

  • Fortify the sample with the internal standard cocktail.[12] This is crucial for correcting for extraction efficiency and instrument variability.[13]

  • Add 1 mL of a single-phase solvent system, such as isopropanol:ethyl acetate (2:3, v/v) or another suitable mixture.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on a shaker for 20 minutes at room temperature.

  • Centrifuge at 2,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant containing the lipid extract to a new glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid film in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS system (e.g., methanol).

  • Transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

This protocol provides a general framework for the analysis of sphingolipids. Specific parameters must be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate.

MS/MS Parameters:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[12] MRM is used for its high sensitivity and specificity in quantifying target molecules.

  • MRM Transitions: For each sphingolipid, a specific precursor ion (the molecular ion, [M+H]⁺) and a characteristic product ion are monitored. For most sphingolipids, a common product ion is m/z 264.3, corresponding to the sphingosine backbone.[5] For sphingomyelin, the phosphocholine headgroup fragment (m/z 184.1) is typically used.[5]

    • Unlabeled Ceramide (d18:1/16:0): Precursor m/z 538.5 -> Product m/z 264.3

    • ¹³C₆-Serine Labeled Ceramide (d18:1/16:0): Precursor m/z 541.5 -> Product m/z 267.3 (Note: The mass shift depends on which atoms from serine are retained in the final sphingoid base).

Data Processing:

  • Integrate the peak areas for both the unlabeled (M+0) and labeled (M+n) isotopologues of each sphingolipid at every time point.

  • Also, integrate the peak areas for the internal standards.

  • Normalize the peak areas of the target analytes to the corresponding internal standard.

  • Calculate the fractional isotopic enrichment (or percent labeled) for each sphingolipid at each time point using the formula:

    • % Labeled = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] * 100

  • Plot the % Labeled against time for each sphingolipid. The initial slope of this curve is proportional to the metabolic flux.

Data Presentation

Quantitative data from flux experiments should be presented clearly to facilitate comparison.

Table 1: Example of Time-Course Isotopic Enrichment Data

Sphingolipid SpeciesTime (hours)% Labeled (¹³C-Serine)Standard Deviation
DHCer (d18:0/16:0) 00.5± 0.1
215.2± 1.8
645.8± 3.5
2485.1± 4.2
Cer (d18:1/16:0) 00.4± 0.1
28.9± 1.1
630.5± 2.9
2478.3± 5.1
SM (d18:1/16:0) 00.3± 0.1
22.1± 0.5
615.7± 2.0
2465.4± 6.3

Data shown are for illustrative purposes only.

Table 2: Key Enzymes and Common Inhibitors for Pathway Validation

Inhibitors can be used to confirm that the observed flux is dependent on a specific enzyme's activity.

EnzymePathway StepCommon Inhibitor
Serine Palmitoyltransferase (SPT) First step of de novo synthesisMyriocin
Ceramide Synthases (CerS) Acylation of sphingoid baseFumonisin B1
Dihydroceramide Desaturase (DEGS) DHCer to Cer conversionFenretinide (4-HPR), GT11
Glucosylceramide Synthase (GCS) Cer to GlcCer conversionPDMP
Sphingomyelin Synthase (SMS) Cer to SM conversionD609
Sphingosine Kinase (SphK) Sph to S1P conversionSKI-II

Logical Relationships in Experimental Design

The choice of isotopic label directly influences which part of the sphingolipid metabolic network is being interrogated. This relationship is crucial for designing experiments that can answer specific biological questions.

Logical_Relationships cluster_input Experimental Input cluster_pathway Pathway Interrogation cluster_output Measured Output Tracer Choice of Isotopic Tracer Labeled Serine/Palmitate Labeled Sphingosine Labeled Ceramide P1 Total De Novo Synthesis Flux (SPT, CerS, DEGS) Tracer:s1->P1 Measures entire 'bottom-up' synthesis P2 Salvage Pathway vs. De Novo (CerS activity on recycled Sph) Tracer:s2->P2 Traces recycling and re-acylation of Sph P3 Complex Sphingolipid Synthesis (SMS, GCS, etc.) Tracer:s3->P3 Focuses on metabolism downstream of Ceramide O1 Rate of labeled Ceramide and complex sphingolipid appearance P1->O1 O2 Relative flux from new synthesis vs. recycling pathways P2->O2 O3 Rate of labeled SM, GlcCer, etc. formation from Ceramide pool P3->O3

Caption: Logic of tracer selection for pathway analysis.

By carefully selecting the isotopic tracer and designing appropriate time-course experiments, researchers can gain detailed insights into the regulation of sphingolipid metabolism, providing valuable information for understanding disease pathology and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sphingosine Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the ionization efficiency of sphingosine in your electrospray ionization mass spectrometry (ESI-MS) experiments.

Troubleshooting Guide: Enhancing Sphingosine Signal Intensity

Low signal intensity is a common challenge in the analysis of sphingosine. This guide provides a systematic approach to troubleshooting and improving your results.

Problem: Low or no detectable sphingosine signal.

This troubleshooting workflow will guide you through a series of checks and optimizations to improve signal intensity.

Fig. 1: Troubleshooting workflow for low sphingosine signal.
Verify Mass Spectrometer Performance

Before optimizing for sphingosine, ensure your instrument is performing as expected.

  • System Suitability Test: Inject a standard compound known to give a strong, consistent signal in your system's positive ion mode. This will help you differentiate between a systemic issue and a problem specific to your analyte.

  • Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated for the mass range of sphingosine (m/z 300.3).

Evaluate Chromatographic Conditions

Poor chromatography can lead to peak broadening and, consequently, lower signal intensity.

  • Peak Shape: Assess the peak shape of sphingosine. Tailing or broad peaks can indicate issues with the column or mobile phase.

  • Retention Time: Unstable retention times can point to problems with the LC system, such as pump issues or leaks.

  • Column Choice: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for sphingosine analysis. HILIC can sometimes offer enhanced sensitivity in ESI-MS due to the high organic content of the mobile phase, which facilitates more efficient desolvation.[1][2][3]

Optimize Mobile Phase Composition

The composition of your mobile phase is critical for efficient ionization. Sphingosine is typically analyzed in positive ion mode, and protonation is key to good signal intensity.

  • Acidic Additives: The addition of a small amount of acid to the mobile phase can significantly enhance the protonation of sphingosine. Formic acid is a commonly used additive.[4]

  • Ammonium Salts: Ammonium formate or ammonium acetate are often used as mobile phase additives to improve peak shape and ionization efficiency.[5][6][7] The combination of formic acid and ammonium formate has been shown to be effective.[7][8]

Adjust Ion Source Parameters

Fine-tuning the ESI source parameters can have a substantial impact on signal intensity.

  • Capillary Voltage: This voltage is crucial for the formation of the electrospray. Optimal voltage can vary between instruments and should be determined empirically.

  • Nebulizer and Drying Gases: The flow rates and temperatures of the nebulizer and drying gases affect droplet formation and desolvation. Insufficient desolvation will lead to a poor signal.

  • Source Temperature: The temperature of the ion source also plays a role in the desolvation process.

Consider Chemical Derivatization

If the above steps do not yield the desired sensitivity, chemical derivatization can be employed to enhance the ionization efficiency of sphingosine.

  • Phenylisothiocyanate (PITC): Derivatization with PITC introduces a readily ionizable group, which can improve the detection of sphingoid bases.[9] However, this adds an extra step to your sample preparation and should be considered when high sensitivity is paramount.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the ESI-MS analysis of sphingosine.

Q1: What is the best mobile phase additive for sphingosine analysis?

A1: The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is widely used to promote protonation in positive ion mode.[4] The addition of ammonium formate or ammonium acetate can further improve peak shape and signal stability.[5][6][7] A combination of formic acid and ammonium formate is often a good starting point.[7][8]

Table 1: Effect of Mobile Phase Additives on Sphingosine Ionization

AdditiveTypical ConcentrationExpected Effect on Sphingosine Signal
Formic Acid0.1% - 0.2% (v/v)Increases protonation and signal intensity.[4][8]
Ammonium Formate5 - 10 mMImproves peak shape and can enhance signal.[5][6]
Ammonium Acetate5 - 10 mMSimilar to ammonium formate, improves peak shape.[5]
Q2: What are the optimal ESI source parameters for sphingosine?

A2: Optimal source parameters are instrument-dependent. However, the following table provides a general starting point for optimization.

Table 2: Typical ESI Source Parameters for Sphingosine Analysis

ParameterTypical RangePurpose
Capillary Voltage3.0 - 5.5 kVGenerates the electrospray.
Nebulizer Gas Pressure20 - 50 psiAssists in droplet formation.[10]
Drying Gas Flow5 - 15 L/minAids in solvent evaporation.
Drying Gas Temperature250 - 400 °CPromotes desolvation of ions.[10]
Source Temperature100 - 150 °CHeats the ion source to aid desolvation.
Q3: Should I use Reversed-Phase (RP) or HILIC for my sphingosine analysis?

A3: Both RP and HILIC can be successfully used. The choice depends on your specific needs.

  • Reversed-Phase (RP): This is a robust and widely used technique. C18 columns are commonly employed.

  • HILIC: This technique can provide better retention for polar analytes like sphingosine and may lead to enhanced ESI-MS sensitivity due to the high percentage of organic solvent in the mobile phase, which improves desolvation.[1][2][3]

Q4: I am observing multiple peaks for sphingosine, including adducts. How can I minimize this?

A4: Adduct formation, particularly with sodium ([M+Na]⁺), is a common phenomenon in ESI-MS.[11]

Fig. 2: Formation of protonated and sodium adducts of sphingosine.

To minimize sodium adducts and promote the desired protonated molecule ([M+H]⁺):

  • Mobile Phase Additives: The use of ammonium formate can help to suppress the formation of sodium adducts and enhance the protonated and ammoniated adducts.[12]

  • High-Purity Solvents and Reagents: Use LC-MS grade solvents and fresh mobile phases to minimize sodium contamination.

  • Clean Glassware: Ensure all glassware is thoroughly cleaned to remove any residual sodium.

Q5: Can derivatization really improve my sphingosine signal?

A5: Yes, derivatization can significantly enhance the signal intensity of sphingosine.

  • Mechanism: Derivatization agents like phenylisothiocyanate (PITC) react with the primary amine group of sphingosine, introducing a more readily ionizable moiety.[9]

  • Considerations: This adds a step to your sample preparation and requires careful optimization of the reaction conditions. It is typically considered when the highest sensitivity is required and other optimization strategies have been exhausted.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Sphingosine Analysis

This protocol provides a starting point for developing your own method.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[5][6]

    • Mobile Phase B: Methanol or Acetonitrile/Isopropanol with 0.1% formic acid and 10 mM ammonium formate.[5][6]

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 - 60 °C.[13]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for Sphingosine: m/z 300.3 → 282.3 (loss of water).

    • Source Parameters: Optimize as per the guidelines in Table 2.

Protocol 2: Phenylisothiocyanate (PITC) Derivatization of Sphingosine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Dry down your lipid extract containing sphingosine under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a solution of PITC in a suitable solvent (e.g., pyridine/water/methanol mixture).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Quenching and Extraction:

    • Stop the reaction by adding a suitable quenching agent.

    • Perform a liquid-liquid extraction to isolate the derivatized sphingosine.

  • Analysis:

    • Dry down the extract and reconstitute in the initial mobile phase for LC-MS/MS analysis.

    • The MRM transition for the PITC-derivatized sphingosine will need to be determined.

By following these troubleshooting guides, consulting the FAQs, and utilizing the provided protocols, you can significantly improve the ionization efficiency and overall quality of your sphingosine analysis by ESI-MS.

References

Troubleshooting poor peak shape in sphingolipid liquid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape in sphingolipid liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in sphingolipid LC analysis?

Poor peak shape, such as peak tailing or fronting, can be attributed to a variety of factors. These can be broadly categorized as chemical interactions within the column, issues with the liquid chromatography system, or problems related to the sample itself. Common chemical causes include secondary interactions between acidic silanol groups on the column packing and basic functional groups on the analyte.[1] System-related issues often involve dead volume in tubing or connections, or a partially blocked column frit.[2][3] Sample-related problems can stem from solvent mismatch between the sample and the mobile phase, or column overload due to high sample concentration or injection volume.[1][4]

Q2: Why are all of my peaks tailing?

When all peaks in a chromatogram exhibit tailing, the issue likely originates from a problem that affects the entire separation process before the analytes are separated on the column.[3] A common cause is a partially blocked inlet frit on the column, which can distort the sample stream as it enters.[3] This blockage can be caused by debris from the sample, mobile phase, or worn instrument parts like pump or injector seals.[3] Another potential cause is extra-column peak broadening due to issues in the tubing or connections between the injector and the detector.[4]

Q3: What should I do if only some of my sphingolipid peaks are tailing?

If only specific peaks are tailing, the problem is likely chemical in nature and related to the interaction of those specific analytes with the stationary phase.[5] For basic sphingolipids, this can be due to interactions with residual acidic silanol groups on silica-based columns.[6][7] This is a common issue in reversed-phase chromatography. To address this, consider using a highly deactivated or "end-capped" column, or adjusting the mobile phase pH to suppress the ionization of the silanol groups.[1]

Q4: What causes peak fronting in my chromatogram?

Peak fronting, where the front of the peak is broader than the back, is often a sign of column overload.[1][8] This can be either mass overload (injecting too high a concentration of the analyte) or volume overload (injecting too large a volume of the sample).[9][10] Another common cause is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent that is stronger than the mobile phase.[2][10] In some cases, peak fronting can also indicate a physical problem with the column, such as a collapsed bed or channeling.[10][11]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[6]

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes All peaks a1_no No q1->a1_no Some peaks p1 Check for system issues a1_yes->p1 p2 Investigate chemical interactions a1_no->p2 s1 Inspect and clean/replace column frit p1->s1 s2 Check for dead volume in tubing and connections s1->s2 s3 Backflush the column s2->s3 s4 Is the analyte basic? p2->s4 a2_yes Yes s4->a2_yes Basic Analyte a2_no No s4->a2_no Non-basic Analyte s5 Use end-capped column a2_yes->s5 p3 Check for co-elution with an interfering peak a2_no->p3 s6 Lower mobile phase pH s5->s6 s7 Add a competing base to the mobile phase s6->s7 s8 Consider a different stationary phase (e.g., HILIC) s7->s8

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution
All Peaks Tailing
Partially blocked column inlet fritBackflush the column. If the problem persists, replace the frit or the column.[3]
Extra-column dead volumeCheck all tubing and connections between the injector and detector for proper fit.[4][12]
Some Peaks Tailing
Secondary interactions with silanolsUse a column with high-purity silica and effective end-capping. Operate at a lower mobile phase pH to protonate silanol groups.[1]
Metal chelationUse a metal-free or bio-inert LC system and column if analyzing metal-sensitive sphingolipids like sphingosine-1-phosphate.[13][14]
Column overload (mass)Reduce the concentration of the sample injected onto the column.[11]
Co-elution with an interfering peakAdjust the mobile phase composition or gradient to improve separation.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the back half.[1]

G start Peak Fronting Observed q1 Does diluting the sample improve peak shape? start->q1 a1_yes Yes q1->a1_yes Dilution Helps a1_no No q1->a1_no Dilution Doesn't Help p1 Column Overload a1_yes->p1 p2 Investigate other causes a1_no->p2 s1 Reduce sample concentration (mass overload) p1->s1 s2 Reduce injection volume (volume overload) s1->s2 s3 Is the sample solvent stronger than the mobile phase? p2->s3 a2_yes Yes s3->a2_yes Stronger Solvent a2_no No s3->a2_no Solvent Matched s4 Dissolve sample in mobile phase or a weaker solvent a2_yes->s4 s5 Check for column collapse or channeling a2_no->s5 s6 Consider co-elution with an interfering compound s5->s6

Caption: Troubleshooting workflow for peak fronting.

Potential Cause Recommended Solution
Mass overloadDilute the sample to a lower concentration.[8][10]
Volume overloadReduce the injection volume.[10][15]
Incompatible sample solventDissolve the sample in the mobile phase or a solvent with a weaker elution strength.[2][10]
Column collapse/channelingReplace the column. To prevent recurrence, operate the column within the manufacturer's recommended pH, temperature, and pressure limits.[1][10][11]
Co-elution with an interfering substanceModify the chromatographic method (e.g., change the gradient or mobile phase) to resolve the two peaks.[9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Sphingolipid Analysis

For robust and reproducible sphingolipid separations, proper mobile phase preparation is critical. The choice between reversed-phase and hydrophilic interaction liquid chromatography (HILIC) will dictate the specific mobile phase composition.

Reversed-Phase Chromatography:

  • Objective: To separate sphingolipids based on their hydrophobicity, primarily influenced by the length and saturation of their acyl chains.[16]

  • Mobile Phase A (Aqueous): Water with an additive to improve peak shape and ionization efficiency. Common additives include 0.1-0.2% formic acid and 5-10 mM ammonium formate.[17][18]

  • Mobile Phase B (Organic): A mixture of organic solvents such as acetonitrile, methanol, or isopropanol, also containing the same concentration of additives as Mobile Phase A. A common composition is acetonitrile/isopropanol (20:80, v/v) with 0.1% formic acid.[19]

  • Procedure:

    • Use high-purity solvents (LC-MS grade).

    • Accurately measure and add the additives to both mobile phase components.

    • Filter the mobile phases through a 0.22 µm filter to remove particulates.[3]

    • Degas the mobile phases before use to prevent bubble formation in the pump.

HILIC:

  • Objective: To separate sphingolipids based on the polarity of their head groups. This can be advantageous for achieving co-elution of analytes and their respective internal standards.[17][20]

  • Mobile Phase A (Aqueous): Water with a high salt concentration and an acid. For example, water containing 0.2% formic acid and 200 mM ammonium formate.[17]

  • Mobile Phase B (Organic): Acetonitrile with the same acid concentration as Mobile Phase A (e.g., acetonitrile with 0.2% formic acid).[17]

  • Procedure:

    • Follow the same steps for solvent purity, additive addition, filtering, and degassing as for reversed-phase mobile phases.

    • Ensure thorough mixing of the high salt concentration in the aqueous phase.

Protocol 2: Sample Dilution to Diagnose Column Overload

This protocol helps determine if peak fronting or tailing is caused by injecting too much sample onto the column.

  • Objective: To systematically reduce the amount of analyte injected and observe the effect on peak shape.

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100) using the initial mobile phase composition as the diluent.

    • Inject the same volume of the original sample and each dilution.

    • Analyze the resulting chromatograms.

    • Interpretation:

      • If peak shape improves (becomes more symmetrical) with increasing dilution, the original problem was likely column overload.[8][11]

      • If peak shape does not improve, the issue is likely not related to sample concentration and other causes should be investigated.

Sphingolipid Signaling Pathway

The following diagram illustrates a simplified overview of the central sphingolipid metabolic pathway, highlighting key enzymes and bioactive lipids. Understanding these relationships can be crucial for interpreting complex chromatograms and identifying potential metabolic shifts.

Sphingolipid_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) CerS CerS Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide SMS SMS Ceramide->SMS GCS GCS Ceramide->GCS CDase CDase Ceramide->CDase Sphingomyelin Sphingomyelin Glucosylceramide Glucosylceramide Sphingosine Sphingosine SphK SphK Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SPP SPP S1P->SPP S1PL S1PL S1P->S1PL SPT->Dihydrosphingosine CerS->Dihydroceramide DEGS1->Ceramide SMS->Sphingomyelin GCS->Glucosylceramide CDase->Sphingosine SphK->S1P SPP->Sphingosine

Caption: Simplified sphingolipid metabolic pathway.

References

Optimizing MRM transitions for D-erythro-Sphingosine-13C2,D2 on a triple quad MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sphingolipid Analysis

This guide provides troubleshooting advice and frequently asked questions for optimizing Multiple Reaction Monitoring (MRM) transitions for the stable isotope-labeled internal standard, D-erythro-Sphingosine-¹³C₂,D₂, on a triple quadrupole mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is D-erythro-Sphingosine-¹³C₂,D₂ and why is it used in mass spectrometry?

D-erythro-Sphingosine-¹³C₂,D₂ is a stable isotope-labeled version of D-erythro-sphingosine. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based lipidomics. Because it is chemically identical to the endogenous analyte but has a different mass, it can be added to a sample at a known concentration to account for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of quantification.[1]

Q2: What are the basic properties of D-erythro-Sphingosine-¹³C₂,D₂?

Understanding the fundamental properties of your analyte is the first step in method development.

PropertyValueSource
Chemical FormulaC₁₆¹³C₂H₃₅D₂NO₂[2][3]
Average Molecular Weight303.49 g/mol [2][3]
Monoisotopic Mass303.30 Da[3]
Precursor Ion ([M+H]⁺)m/z 304.3Calculated

Q3: What are the theoretical MRM transitions for D-erythro-Sphingosine-¹³C₂,D₂?

The fragmentation of sphingosine in positive ion mode typically involves sequential losses of water (H₂O). Based on the fragmentation of unlabeled sphingosine, we can predict the transitions for the labeled standard.[4][5] These predictions must be confirmed experimentally.

Precursor Ion (Q1)Predicted Product Ion (Q3)Description
m/z 304.3m/z 286.3[M+H - H₂O]⁺
m/z 304.3m/z 268.3[M+H - 2H₂O]⁺

Troubleshooting Guide

This section addresses common issues encountered during the analysis of sphingolipids on a triple quadrupole mass spectrometer.

Problem: I am seeing no peaks, or the signal intensity for my analyte is extremely low.

  • Is the instrument functioning correctly?

    • Action: Confirm that the mass spectrometer is turned on and has had adequate time to warm up and equilibrate (at least 30 minutes is recommended).[6] Check for any error messages in the software. Verify that the vacuum system is operating within the normal range.

  • Is the sample reaching the detector?

    • Action: Ensure the autosampler and syringe are functioning correctly and that the sample is being injected.[7] Check for any cracks or blockages in the LC column.[7] On the mass spectrometer, verify that gases are flowing correctly and that the detector flame is lit (if applicable to your source).[7]

  • Could there be a leak in the system?

    • Action: Gas leaks can lead to a significant loss of sensitivity.[7] Use an electronic leak detector to check connections, particularly around the gas supply, filters, and column connectors.[7]

  • Are the ion source settings appropriate?

    • Action: The ion source parameters have a major impact on signal intensity. Perform loop injections of your standard to optimize source position (if adjustable), gas flows (nebulizer, auxiliary), temperature, and spray voltage.[6][8]

Problem: My signal-to-noise (S/N) ratio is poor due to high background.

  • Is the mobile phase contaminated?

    • Action: Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade). Contaminants can increase background noise.

  • Does the ion source or transfer tube need cleaning?

    • Action: Over time, non-volatile salts and sample components can build up on the ion source and ion transfer tube, leading to high background and reduced sensitivity. Follow the manufacturer's instructions for cleaning. A common procedure involves sonicating the components in a methanol/water solution with formic acid, followed by a methanol rinse and drying with nitrogen.[6]

  • Is sample carryover an issue?

    • Action: Sphingolipids can be "sticky" and prone to carryover between injections.[9][10] Optimize the needle wash procedure by using a strong organic solvent and increasing the wash volume or duration. Injecting a blank solvent run after a high-concentration sample can confirm if carryover is occurring.[9]

Problem: My results are not reproducible; I see shifting retention times or unstable signal.

  • Is the LC system stable?

    • Action: Unstable pump pressure can cause retention time shifts.[11] Ensure the LC pumps are properly purged and that there are no bubbles in the solvent lines. Allow the column to fully equilibrate with the mobile phase before starting a sequence.[6]

  • Is the system being flushed properly after use?

    • Action: For short-term storage (<24 hours), flushing the system with a 50:50 mixture of organic solvent and water can prevent buffer precipitation and microbial growth.[6] For longer periods, flush with the 50:50 mixture and then with 100% organic solvent before placing the system in standby.[6]

Experimental Protocols

Protocol 1: Workflow for MRM Transition Optimization

Optimizing MRM parameters is critical for achieving maximum sensitivity.[12] This process involves empirically determining the most abundant and specific precursor-to-product ion transitions and the instrument settings that produce them.

G cluster_prep Step 1: Preparation cluster_infusion Step 2: Direct Infusion & Ion Identification cluster_optimization Step 3: MRM Optimization prep Prepare 1 µg/mL standard of D-erythro-Sphingosine-13C2,D2 in mobile phase infuse Infuse standard directly into MS (e.g., 5-10 µL/min) prep->infuse q1_scan Perform Q1 Scan to find precursor ion (e.g., m/z 250-350) infuse->q1_scan product_scan Set Q1 to precursor m/z (304.3). Perform Product Ion Scan to find fragment ions. q1_scan->product_scan mrm_method Create MRM method with precursor -> product pairs (e.g., 304.3 -> 286.3, 304.3 -> 268.3) product_scan->mrm_method ce_ramp Set up experiment to ramp Collision Energy (CE) for each transition (e.g., 10-50 V) mrm_method->ce_ramp analyze Inject standard and analyze results. Identify CE with max intensity. ce_ramp->analyze final_method Update method with optimized CE values. analyze->final_method

Caption: Workflow for identifying and optimizing MRM transitions.

Protocol 2: Detailed Methodology for Optimizing Collision Energy (CE)

  • Prepare the Standard: Create a working solution of D-erythro-Sphingosine-¹³C₂,D₂ (e.g., 100-1000 ng/mL) in a solvent similar to your final mobile phase composition.

  • Identify Precursor and Product Ions:

    • Using direct infusion or flow injection analysis (FIA), perform a Q1 scan to confirm the mass of the protonated precursor ion ([M+H]⁺), expected at m/z 304.3.

    • Next, perform a product ion scan by setting Q1 to transmit only m/z 304.3 and scanning Q3 to detect the resulting fragments. Identify the most intense and stable product ions (e.g., m/z 286.3 and 268.3).[4][13]

  • Set up the MRM Optimization Method:

    • In your instrument control software, create a new MRM method.

    • Add the precursor/product ion pairs you identified (e.g., 304.3 -> 286.3 and 304.3 -> 268.3).

    • For each transition, create a series of experiments where the collision energy is ramped. For example, for the 304.3 -> 286.3 transition, create entries with CE values of 10, 15, 20, 25, 30, 35, and 40 volts. Repeat for all other transitions.[12] Many modern software packages have automated procedures for this.

  • Acquire and Analyze Data:

    • Inject the standard solution while running the MRM optimization method.

    • Plot the resulting peak area or intensity against the corresponding collision energy for each transition.

    • The optimal CE is the value that produces the highest signal intensity.

  • Optimize Other Parameters:

    • A similar ramping approach can be used to optimize other compound-dependent parameters like declustering potential (DP) or cone voltage (CV), which affect ion transmission and in-source fragmentation.[5][12]

Table of Example Starting MS Parameters

These are typical starting values and should be optimized for your specific instrument and application.

ParameterTypical ValuePurpose
Ion Spray Voltage3000 - 5500 VCreates charged droplets from the eluent.[8][14]
Source Temperature120 - 600 °CAids in desolvation of the charged droplets.[8][15]
Nebulizer Gas (GS1)30 - 40 psiForms the aerosol spray.[8][14]
Auxiliary Gas (GS2)25 - 60 psiAssists in solvent evaporation.[5][8]
Curtain Gas20 - 25 psiPrevents solvent droplets from entering the MS.[8][14]
Dwell Time50 - 100 msTime spent acquiring data for a single MRM transition.[5]
Collision Gas4 - 10 psi (Argon)Used for collision-induced dissociation in Q2.[5]

Workflow & Pathway Visualizations

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS Spike Internal Standard (this compound) Sample->IS Extract Liquid-Liquid or Solid-Phase Extraction IS->Extract LC LC Separation (e.g., HILIC or Reversed-Phase) Extract->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Analyte/IS Peak Area Ratio Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for quantitative sphingolipid analysis.

References

Technical Support Center: Minimizing Isotopic Interference in Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stable Isotope Dilution Mass Spectrometry (SID-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize isotopic interference and ensure accurate and precise quantification in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during SID-MS analysis, offering potential causes and actionable solutions.

Issue 1: Non-linear Calibration Curves

Symptom: The calibration curve deviates from linearity, particularly at the upper limit of quantification (ULOQ).

Potential Causes:

  • Cross-signal Contribution: Naturally occurring isotopes of the analyte are contributing to the signal of the stable isotope-labeled internal standard (SIL-IS).[1][2] This is more pronounced for compounds containing elements with significant natural isotopic abundance, such as chlorine, bromine, or sulfur.[1][2][3]

  • High Analyte to SIL-IS Ratio: At high concentrations, the analyte's isotopic contribution to the SIL-IS channel becomes more significant, leading to a suppressed analyte/SIL-IS ratio.[2][3]

  • Impurity in SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte.[3]

Solutions:

  • Increase SIL-IS Concentration: Using a higher concentration of the SIL-IS can reduce the relative contribution of the analyte's isotopes.[1][2] However, this may increase costs and could potentially cause ion suppression.[2]

  • Select a Different SIL-IS Isotope: Utilize a less abundant isotope of the SIL-IS as the precursor ion, provided it has minimal or no isotopic contribution from the analyte.[2]

  • Use a Non-linear Calibration Function: Employ a more accurate, non-linear fitting model for the calibration curve that accounts for the isotopic interference.[1][3]

  • Optimize Chromatography: Improve chromatographic separation to resolve any co-eluting isobaric interferences.[4]

Issue 2: Inaccurate Quantification and Poor Precision

Symptom: Results show high variability between replicate measurements and a bias in the quantified analyte concentration.

Potential Causes:

  • Isobaric Interferences: Other compounds in the sample have the same nominal mass as the analyte or SIL-IS.[4][5]

  • Polyatomic Interferences: Ions from the sample matrix, diluent, or plasma gas combine to form species with the same mass-to-charge ratio as the analyte.[5][6]

  • Matrix Effects: Co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte and/or SIL-IS.[4][7]

  • Chromatographic Isotope Effect: Partial separation of the labeled and unlabeled isotopologues during chromatography can lead to differential matrix effects.[8]

Solutions:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between the analyte and interfering species based on their exact masses.[6]

  • Tandem Mass Spectrometry (MS/MS): Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to increase specificity by monitoring a specific precursor-to-product ion transition.[9][10]

  • Optimize Chromatographic Conditions: Adjust the mobile phase, gradient, or column to improve the separation of the analyte from interfering compounds.

  • Sample Preparation: Implement sample preparation techniques that enrich the analyte and reduce interferences from the sample matrix.[9]

  • Mathematical Corrections: Apply correction equations to account for known isobaric or polyatomic interferences.[5]

Issue 3: Unexpected Isotopic Patterns

Symptom: The observed isotopic distribution for the analyte or SIL-IS does not match the theoretical pattern.

Potential Causes:

  • Presence of Contaminants: Co-eluting compounds with overlapping isotopic patterns are interfering with the analyte signal.

  • In-source Fragmentation: The analyte or SIL-IS is fragmenting in the ion source, leading to the formation of unexpected ions.

  • Incorrect Isotopic Abundance Calculation: The theoretical isotopic distribution was not calculated correctly.

Solutions:

  • Improve Chromatographic Resolution: Enhance separation to isolate the analyte from any co-eluting contaminants.

  • Optimize Ion Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source fragmentation.

  • Verify Theoretical Isotopic Pattern: Use reliable software or online tools to accurately predict the isotopic distribution of the analyte and SIL-IS.[2]

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is isotopic interference in SID-MS?

Isotopic interference occurs when isotopes of other elements (isobaric interference) or polyatomic ions have the same nominal mass-to-charge ratio as the analyte or the stable isotope-labeled internal standard (SIL-IS), leading to inaccurate measurements.[5][11]

Q2: Why is minimizing isotopic interference important?

Minimizing isotopic interference is crucial for achieving high accuracy and precision in quantitative analysis.[10][12] Uncorrected interferences can lead to non-linear calibration curves and biased results.[2][3]

Experimental Design and Method Development

Q3: How do I select an appropriate stable isotope-labeled internal standard (SIL-IS)?

An ideal SIL-IS should:

  • Be chemically identical to the analyte to ensure similar behavior during sample preparation and analysis.[7]

  • Have a sufficient mass difference from the analyte (generally at least 3 atomic mass units) to minimize cross-signal contribution.[2] For molecules containing atoms with significant isotopic distributions like Cl, S, or Br, a larger mass difference may be necessary.[2]

  • Be of high isotopic purity to avoid contributing to the analyte signal.[3]

Q4: What is the role of chromatography in minimizing interference?

Liquid chromatography (LC) separates the analyte from other components in the sample matrix.[4] Optimizing the chromatographic method is essential to resolve the analyte from any isobaric or co-eluting compounds that could cause interference.[4]

Q5: When should I use high-resolution mass spectrometry (HRMS)?

HRMS is particularly useful when dealing with complex matrices or when isobaric interferences are suspected. It can distinguish between ions with very similar nominal masses but different exact masses, thereby reducing interference.[6]

Data Analysis and Correction

Q6: How can I correct for isotopic interference in my data?

Several methods can be used for correction:

  • Mathematical Correction: This involves using equations to subtract the contribution of the interfering species from the analyte signal.[5] This requires measuring a non-interfered isotope of the interfering element.[5]

  • Non-linear Calibration: When the interference is predictable, a non-linear calibration model can be used to accurately quantify the analyte.[1][3]

  • Standard Addition: This method can be used to correct for mass spectrometric interferences by adding known amounts of a standard to the sample.[13]

Quantitative Data Summary

ParameterRecommendation/GuidelineRationale
SIL-IS Mass Difference ≥ 3 amu from the analyteTo minimize cross-signal contribution from naturally occurring isotopes.[2] A larger difference may be needed for compounds with Cl, S, or Br.[2]
Cross-signal Contribution Generally tolerable up to 5%To maintain the linearity of the calibration curve and ensure accurate quantification.[1]

Experimental Protocols

Protocol 1: Assessment of Analyte to SIL-IS Cross-Signal Contribution
  • Prepare a series of analyte solutions at different concentrations, including one at the upper limit of quantification (ULOQ).

  • Prepare a solution containing only the SIL-IS at the concentration used in the assay.

  • Analyze the SIL-IS only solution to determine the background signal in the analyte channel.

  • Analyze the high-concentration analyte solution and monitor the signal in the SIL-IS channel.

  • Calculate the percentage of cross-signal contribution by dividing the signal intensity in the SIL-IS channel (from the analyte) by the signal intensity of the SIL-IS at its working concentration and multiplying by 100.

Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion
  • Set up the LC-MS/MS system with the analytical column and mobile phases.

  • Continuously infuse a standard solution of the analyte and SIL-IS into the MS detector, post-column, using a syringe pump.

  • Inject a blank, extracted sample matrix onto the LC column.

  • Monitor the signal intensity of the analyte and SIL-IS throughout the chromatographic run.

  • Observe for any suppression or enhancement of the signal as the matrix components elute from the column. A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement.[7]

Visualizations

SID_MS_Principle cluster_sample Sample cluster_standard Standard cluster_mixture Mixture for Analysis Analyte Analyte (Unknown Amount) Mixed_Sample Analyte + SIL-IS Analyte->Mixed_Sample SIL_IS SIL-IS (Known Amount) SIL_IS->Mixed_Sample MS Mass Spectrometry Analysis Mixed_Sample->MS Measure Isotope Ratio Result Quantification of Analyte MS->Result

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

Interference_Mechanism Analyte Analyte Ion (Target m/z) MS_Detector Mass Spectrometer Detector Analyte->MS_Detector Interference Interfering Ion (Same m/z) Interference->MS_Detector Co-elution/ Isobaric Overlap Inaccurate_Signal Inaccurate Signal Measurement MS_Detector->Inaccurate_Signal

Caption: Mechanism of Isotopic Interference in Mass Spectrometry.

Troubleshooting_Workflow Start Inaccurate Quantification or Non-Linearity Check_Interference Assess Isotopic Interference Start->Check_Interference Optimize_Chroma Optimize Chromatography Check_Interference->Optimize_Chroma Interference Present Revalidate Re-evaluate and Validate Method Check_Interference->Revalidate No Interference Use_HRMS Use High-Resolution MS Optimize_Chroma->Use_HRMS Apply_Correction Apply Mathematical Correction Use_HRMS->Apply_Correction Apply_Correction->Revalidate

Caption: Troubleshooting Workflow for Isotopic Interference.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage, handling, and use of D-erythro-Sphingosine-¹³C₂,D₂.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for D-erythro-Sphingosine-¹³C₂,D₂?

A1: D-erythro-Sphingosine-¹³C₂,D₂ should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.[1][2]

Q2: How should I prepare a stock solution of D-erythro-Sphingosine-¹³C₂,D₂?

A2: It is recommended to reconstitute the solid compound in an appropriate organic solvent such as chloroform or methanol.[1] For detailed instructions, please refer to the Experimental Protocol section.

Q3: What is the solubility of D-erythro-Sphingosine-¹³C₂,D₂?

A3: D-erythro-Sphingosine-¹³C₂,D₂ is soluble in chloroform and methanol.[1] However, sphingolipids can have limited solubility in aqueous solutions.[3]

Q4: For what applications is D-erythro-Sphingosine-¹³C₂,D₂ typically used?

A4: D-erythro-Sphingosine-¹³C₂,D₂ is primarily used as an internal standard for the quantification of D-erythro-sphingosine in biological samples by mass spectrometry (MS). Stable isotope-labeled lipids are ideal internal standards as they exhibit nearly identical physical and chemical properties to their unlabeled counterparts, but are distinguishable by their mass.

Quantitative Data Summary

ParameterRecommended ConditionStabilitySource
Storage Temperature -20°C (as solid)≥ 4 years[1][2]
Shipping Condition Room temperatureNot applicable[1][2]
Solution Storage -20°C (in an inert atmosphere)Up to 6 months

Troubleshooting Guide

Issue 1: The compound will not dissolve in my chosen solvent.

  • Possible Cause: Sphingolipids, including D-erythro-Sphingosine, can exhibit poor solubility in certain solvents, especially aqueous-based solutions.[3]

  • Solution:

    • Ensure you are using a recommended solvent such as chloroform or methanol.[1]

    • For difficult-to-dissolve sphingolipids, a mixture of chloroform/methanol/water can be effective for analytical purposes.[3]

    • Gentle warming (up to 40°C) or sonication can aid in dissolution.[3]

    • For cell-based assays, preparing a complex with fatty acid-free bovine serum albumin (BSA) can improve solubility in aqueous media.[3]

Issue 2: I am observing unexpected peaks in my mass spectrometry analysis.

  • Possible Cause: This could be due to contamination, degradation of the compound, or the presence of isomers.

  • Solution:

    • Check for Contamination: Ensure all glassware and solvents are of high purity and free from contaminants.

    • Prevent Degradation: Once in solution, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing and storing at -20°C to prevent oxidation.

    • Isomeric Purity: Be aware of the potential for isomeric impurities. While D-erythro-Sphingosine-¹³C₂,D₂ is synthesized to be the erythro isomer, trace amounts of the threo isomer could potentially be present from the synthesis process.

Issue 3: My stock solution appears to have degraded over time.

  • Possible Cause: Improper storage of the solution can lead to degradation. Sphingolipids can be sensitive to air and light.

  • Solution:

    • Inert Atmosphere: Always store solutions under an inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.

    • Light Protection: Store vials in the dark to prevent photodegradation.

Experimental Protocols

Protocol 1: Preparation of a D-erythro-Sphingosine-¹³C₂,D₂ Stock Solution

Objective: To prepare a stable, concentrated stock solution for use as an internal standard.

Materials:

  • D-erythro-Sphingosine-¹³C₂,D₂ (solid)

  • Chloroform or Methanol (high purity, LC-MS grade)

  • Inert gas (Nitrogen or Argon)

  • Glass vial with a PTFE-lined cap

  • Pipettes and tips

Procedure:

  • Allow the vial of solid D-erythro-Sphingosine-¹³C₂,D₂ to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Carefully weigh the desired amount of the solid.

  • Add the appropriate volume of chloroform or methanol to achieve the desired concentration (e.g., 1 mg/mL).

  • Cap the vial and vortex gently until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Purge the headspace of the vial with a gentle stream of nitrogen or argon for approximately 1-2 minutes.

  • Immediately cap the vial tightly.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials, purge with inert gas, and store at -20°C.

Visualizations

Sphingosine_Metabolism Simplified Sphingolipid Signaling Pathway cluster_enzymes Enzymatic Conversions Ceramide Ceramide Sphingosine D-erythro-Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Activation Ceramidase Ceramidase SphK Sphingosine Kinase (SphK) Downstream Downstream Signaling (e.g., Cell Survival, Proliferation) S1PR->Downstream

Caption: Simplified pathway of D-erythro-Sphingosine metabolism.

Caption: Experimental workflow for using the internal standard.

References

Technical Support Center: Optimizing Sphingolipid Recovery with Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of sphingolipids during solid-phase extraction (SPE) protocols. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered in sphingolipid analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your SPE workflow for sphingolipid purification.

Problem Potential Cause Recommended Solution
Low Overall Sphingolipid Recovery Inappropriate Sorbent Choice: The polarity of the sorbent may not be suitable for retaining the target sphingolipids.For neutral sphingolipids like ceramides and neutral glycosphingolipids, aminopropyl-silica is a common and effective choice. For a broader range of sphingolipids, including acidic ones, a combination of sorbents or different SPE chemistries might be necessary.[1][2]
Incorrect Solvent Strength (Wash Step): The wash solvent may be too strong, leading to premature elution of the analytes of interest.Reduce the polarity of the wash solvent. For example, if you are using a high percentage of methanol in your wash step, try reducing the concentration or switching to a less polar solvent to avoid the loss of more polar sphingolipids.
Incorrect Solvent Strength (Elution Step): The elution solvent may be too weak to displace the strongly bound sphingolipids from the SPE sorbent.Increase the polarity of the elution solvent. This can be achieved by increasing the percentage of a polar solvent like methanol or by adding modifiers such as ammonium hydroxide to disrupt ionic interactions.[3]
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of analyte during the loading step.Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent bed.
High Flow Rate: If the sample is loaded too quickly, there may be insufficient interaction time between the sphingolipids and the sorbent, leading to poor retention.Decrease the flow rate during sample loading to allow for proper binding of the analytes to the sorbent. A flow rate of approximately 1-2 mL/min is often recommended.[4]
Poor Recovery of a Specific Sphingolipid Class (e.g., Acidic Sphingolipids) Strong Ionic Interactions: Acidic sphingolipids, such as sulfatides and gangliosides, can bind very strongly to certain sorbents, making them difficult to elute with neutral solvents.Use an elution solvent with a modified pH or increased ionic strength to disrupt these interactions. For instance, a small amount of ammonium hydroxide or ammonium acetate in the elution solvent can significantly improve the recovery of acidic sphingolipids.[3]
Loss During Initial Extraction: Complex glycolipids and gangliosides can be lost to the aqueous phase during liquid-liquid extraction (e.g., Folch extraction) prior to SPE.To recover these highly polar sphingolipids, the aqueous phase from the initial extraction can be passed through an ODS (octadecylsilyl) column, which will retain the gangliosides for subsequent elution.
Presence of Contaminants in the Final Eluate Co-elution of Other Lipids: Other lipid classes with similar polarities to the target sphingolipids may co-elute, leading to a contaminated final sample.Optimize the wash step by using a solvent that is strong enough to remove the interfering lipids but weak enough to leave the target sphingolipids bound to the sorbent. A sequential elution with solvents of increasing polarity can also be used to fractionate different lipid classes.[1][3]
Leachables from the SPE Cartridge: Contaminants from the plastic material of the cartridge can be introduced into the sample.Pre-wash the SPE cartridge with the elution solvent before the conditioning step to remove any potential leachables.
Inconsistent and Irreproducible Results Variable Sample Preparation: Inconsistencies in the initial sample extraction and preparation can lead to variable results.Ensure that sample preparation is standardized, including the use of consistent solvent volumes and extraction times. The use of internal standards for each sphingolipid class is highly recommended for accurate quantification.
Drying of the Sorbent Bed: If the sorbent bed dries out between the conditioning and sample loading steps, the retention of analytes can be compromised.Ensure that the sorbent bed remains wetted throughout the process until the final drying step before elution.

Frequently Asked Questions (FAQs)

Q1: Which type of SPE cartridge is best for sphingolipid analysis?

A1: The choice of SPE cartridge depends on the specific sphingolipid classes you are targeting. Aminopropyl-bonded silica cartridges are widely used and effective for the separation of neutral sphingolipids like ceramides and neutral glycosphingolipids.[1][2] For more complex mixtures containing acidic sphingolipids, a multi-step process or different sorbent chemistries may be required.

Q2: How can I improve the recovery of phosphorylated sphingolipids like sphingosine-1-phosphate (S1P)?

A2: Phosphorylated sphingolipids can be challenging to recover due to their high polarity. A single-phase extraction method followed by SPE may improve their recovery compared to traditional two-phase liquid-liquid extractions where they can be lost in the aqueous phase. For SPE, ensure the elution solvent is strong enough to displace these polar molecules from the sorbent.

Q3: What is the purpose of the conditioning and equilibration steps in an SPE protocol?

A3: The conditioning step involves wetting the sorbent with a solvent like methanol to activate the functional groups. The equilibration step then prepares the sorbent with a solvent that is similar in composition to the sample solvent. This ensures that the retention of the analytes is not affected by the solvent environment and is based on the interaction with the sorbent.

Q4: Can I reuse my SPE cartridges for sphingolipid extraction?

A4: While some SPE cartridges can be regenerated and reused for certain applications, it is generally not recommended for quantitative analysis of complex biological samples like sphingolipids. The risk of cross-contamination and reduced recovery from a previously used cartridge is high and can lead to unreliable results.

Quantitative Data on Sphingolipid Recovery

The recovery of sphingolipids can vary significantly depending on the extraction method, SPE sorbent, and elution solvents used. Below is a summary of reported recovery rates for different sphingolipid classes under various conditions.

Sphingolipid ClassExtraction/SPE MethodRecovery Rate (%)Reference
CeramidesLiquid-Liquid Extraction (LLE) with Chloroform/Methanol89.66 ± 2.40 (in 5% BSA)
95.74 ± 7.21 (in human plasma)
DihydroceramidesLLE with Chloroform/Methanol91.53 ± 1.70 (in 5% BSA)
96.89 ± 5.03 (in human plasma)
SphingomyelinsLLE with Chloroform/Methanol82.97 ± 0.79 (in 5% BSA)
97.82 ± 1.36 (in human plasma)
GlucosylceramidesLLE with Chloroform/Methanol89.93 ± 2.54 (in 5% BSA)
100.93 ± 7.15 (in human plasma)
Sphingosine (SPH)LLE with Chloroform/Methanol116.11 ± 2.94 (in 5% BSA)
71.93 ± 4.19 (in human plasma)

Experimental Protocols

Protocol 1: General Solid-Phase Extraction Workflow for Sphingolipids

This protocol provides a general framework for the purification of sphingolipids using SPE. The specific solvents and volumes may need to be optimized based on the sample matrix and target analytes.

  • Conditioning: Pass 2-3 column volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 2-3 column volumes of the sample solvent (e.g., chloroform) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the lipid extract onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids and cholesterol. Follow with a slightly more polar wash (e.g., chloroform) to remove other interfering lipids.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen to remove all wash solvents.

  • Elution: Elute the target sphingolipids with a polar solvent mixture, such as chloroform/methanol (2:1, v/v). For acidic sphingolipids, a modifier like ammonium hydroxide may be added.

Protocol 2: Fractionation of Sphingolipid Classes using Aminopropyl Cartridges

This protocol allows for the separation of a lipid mixture into different sphingolipid classes by sequential elution.[1]

  • Cartridge: Aminopropyl-bonded silica SPE cartridge.

  • Conditioning: Wash the cartridge with 3 column volumes of hexane.

  • Sample Loading: Dissolve the lipid extract in chloroform and load it onto the cartridge.

  • Elution Fractions:

    • Fraction 1 (Neutral Lipids): Elute with 3 column volumes of hexane/ethyl acetate (85:15, v/v) to remove cholesterol and other neutral lipids.

    • Fraction 2 (Ceramides): Elute with 3 column volumes of chloroform/methanol (23:1, v/v) to collect free ceramides.

    • Fraction 3 (Neutral Glycosphingolipids): Elute with 4 column volumes of acetone/methanol (9:1.35, v/v) to collect neutral glycosphingolipids.

    • Fraction 4 (Sphingomyelin and Acidic Phospholipids): Elute with 3 column volumes of chloroform/methanol (1:1, v/v) followed by 3 column volumes of chloroform/methanol/water (3:5:1, v/v) containing 0.1 M ammonium acetate to elute sphingomyelin and acidic phospholipids.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Chloroform) Condition->Equilibrate Load 3. Sample Loading (Lipid Extract) Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Dry 5. Drying (Nitrogen Stream) Wash->Dry Elute 6. Elution (e.g., Chloroform/Methanol) Dry->Elute Analysis Analysis (e.g., LC-MS/MS) Elute->Analysis

Caption: General workflow for solid-phase extraction of sphingolipids.

Aminopropyl_Fractionation cluster_fractions Sequential Elution Load Load Lipid Extract on Aminopropyl Cartridge F1 Fraction 1: Neutral Lipids (Hexane/Ethyl Acetate) Load->F1 F2 Fraction 2: Ceramides (Chloroform/Methanol) F1->F2 F3 Fraction 3: Neutral Glycosphingolipids (Acetone/Methanol) F2->F3 F4 Fraction 4: Sphingomyelin & Acidic PLs (Modified Chloroform/Methanol) F3->F4

Caption: Fractionation of sphingolipids using an aminopropyl SPE cartridge.

Sphingolipid_Rheostat Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Survival Cell Survival & Proliferation S1P->Survival

Caption: The sphingolipid rheostat: balance between ceramide and S1P signaling.

References

Enhancing analytical sensitivity for low-abundance sphingolipid species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of low-abundance sphingolipid species. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing low-abundance sphingolipids?

A1: The analysis of low-abundance sphingolipids is inherently challenging due to several factors. These include their low physiological concentrations, which are often near the detection limit of modern instruments, and the vast structural diversity and presence of isomers, which can complicate identification and quantification.[1][2][3][4] Additionally, high-abundance, co-eluting lipids can cause ion suppression, further reducing the signal of the analytes of interest.[5][6] Sample handling and extraction methods are also critical, as inefficient protocols can lead to significant loss of these already scarce molecules.[3][7]

Q2: Which mass spectrometry technique is most suitable for analyzing low-abundance sphingolipids?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the comprehensive analysis of low-abundance sphingolipids.[1][5][8][9] LC-MS/MS offers high sensitivity, specificity, and a wide dynamic range, enabling the detection of femtomole levels of sphingolipids from small sample amounts.[5] The use of multiple reaction monitoring (MRM) scans further enhances sensitivity and specificity by targeting selected precursor-product ion pairs.[10] While other techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful, especially for tissue imaging, they can suffer from matrix background noise at lower mass-to-charge ratios, which can interfere with the analysis of smaller sphingolipids.[5][6]

Q3: How can I improve the ionization efficiency of my low-abundance sphingolipid samples?

A3: Several strategies can be employed to enhance ionization efficiency. Derivatization of the sphingoid bases can significantly improve their detection.[11][12] For instance, derivatization with phenylisothiocyanate (PITC) has been shown to increase the detection of sphingosine and dihydrosphingosine.[11] Optimizing the mobile phase composition is also crucial. The addition of modifiers like formic acid and ammonium formate can improve ionization efficiency in electrospray ionization (ESI).[13] Furthermore, using a nano-ESI source can reduce matrix effects and improve sensitivity compared to conventional ESI.

Q4: What are common sources of contamination in sphingolipid analysis and how can they be avoided?

A4: Contamination can arise from various sources, including solvents, glassware, and plasticware. For example, chloroform can contain HCl and phosgene, methanol can have formaldehyde, and ethers can form peroxides, all of which can degrade sphingolipid samples.[7] To minimize contamination, it is essential to use high-purity, LC-MS grade solvents and reagents. Glassware should be thoroughly cleaned and stored properly. It is also advisable to minimize the use of plasticware, as plasticizers can leach into the sample and interfere with the analysis. Running procedural blanks alongside your samples is a good practice to identify and troubleshoot any contamination issues.[14]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio for Target Analytes
Possible Cause Troubleshooting Step
Low Analyte Concentration * Optimize Extraction: Ensure your extraction protocol is validated for the specific low-abundance sphingolipids of interest. A single-phase extraction with a methanol/chloroform mixture followed by alkaline methanolysis can improve recovery by suppressing interfering phospholipids.[11][12] * Increase Sample Amount: If possible, increase the starting amount of biological material (e.g., cell number, tissue weight).
Ion Suppression * Improve Chromatographic Separation: Optimize your LC gradient to better separate your analytes from co-eluting, high-abundance lipids.[5] Using a longer column or a different stationary phase (e.g., HILIC) can improve resolution.[13] * Dilute the Sample: While seeming counterintuitive, diluting the sample can sometimes reduce ion suppression from high-abundance species, leading to a better signal-to-noise ratio for the analyte of interest.
Inefficient Ionization * Optimize MS Source Parameters: Systematically tune the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, for your specific analytes.[15] * Consider Derivatization: For sphingoid bases, consider a derivatization step to enhance their ionization efficiency.[11][12]
Instrument Contamination * Clean the Mass Spectrometer: If you observe high background noise across the mass range, the instrument may be contaminated. Follow the manufacturer's guidelines for cleaning the ion source and transfer optics.[14]
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Cause Troubleshooting Step
Lack of Appropriate Internal Standards * Use Class-Specific Internal Standards: For accurate quantification, it is crucial to use a cocktail of stable isotope-labeled internal standards that are structurally similar to the analytes of interest.[5][10] * Spike at the Beginning: Add internal standards at the very beginning of the sample preparation process to account for analyte loss during extraction and handling.[13]
Isobaric Interference * High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, QTOF) to differentiate between isobaric species with very close m/z values.[6][16] * Chromatographic Separation: Ensure your LC method can chromatographically separate critical isobaric pairs, such as glucosylceramide and galactosylceramide.[5][15]
Sample Degradation * Proper Sample Handling: Avoid repeated freeze-thaw cycles of your samples.[16] Store samples at -80°C until analysis. For tissues, flash-freeze in liquid nitrogen immediately after collection.[16] * Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent lipid oxidation.[12]
Matrix Effects * Matrix-Matched Calibration Curves: Prepare your calibration standards in a matrix that is similar to your biological samples to compensate for matrix effects.[13]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is optimized for the extraction of a broad range of sphingolipids, including low-abundance species.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 25 µL of plasma, add 75 µL of water and the internal standard cocktail.

  • Lipid Extraction:

    • Add 850 µL of a methanol/chloroform mixture (2:1, v/v).

    • Vortex briefly and sonicate on ice.

    • Incubate at 38°C for 1 hour with shaking.[12]

  • Alkaline Methanolysis (to remove interfering phospholipids):

    • Add 75 µL of 1M KOH and incubate at 38°C for 2 hours.[12]

    • Neutralize with 4 µL of glacial acetic acid.[12]

  • Phase Separation and Collection:

    • Centrifuge at 20,000 x g for 15 minutes.

    • Collect the organic supernatant.

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate volume of methanol containing 0.1 mM BHT for LC-MS/MS analysis.[12]

Protocol 2: LC-MS/MS Analysis using HILIC

This method is suitable for the rapid and sensitive analysis of multiple sphingolipid classes.

  • Liquid Chromatography:

    • Column: A sub-2 µm particle size HILIC column.

    • Mobile Phase A: Acetonitrile with 0.2% formic acid and 200 mM ammonium formate.[13]

    • Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium formate.[13]

    • Gradient: A gradient elution is performed to separate the different sphingolipid classes. A typical run time is around 4.5 minutes, including re-equilibration.[13][17]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for each sphingolipid species and internal standard should be optimized beforehand.[10][15]

Quantitative Data Summary

Method EnhancementAnalyte(s)Fold Increase in Sensitivity/Detection LimitReference
Phenylisothiocyanate (PITC) DerivatizationSphingosine (Sph), Dihydrosphingosine (dhSph)1.5 - 2.5 fold increase in detection[11]
Alkaline MethanolysisLow-abundance sphingolipidsImproved detection by removing abundant interfering phospholipids[11][18][19]
Hydrophilic Interaction Liquid Chromatography (HILIC)Multiple sphingolipid classesAchieved baseline separation and analysis within 4.5 minutes[13][17]
LC-MS/MS with MRMVarious sphingolipidsEnables detection in the femtomole range[5]

Visualizations

Signaling Pathways and Workflows

Sphingolipid_Metabolism cluster_denovo De Novo Synthesis cluster_signaling Signaling & Catabolism Palmitoyl_CoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine Serine Serine Serine->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Ceramide_node Ceramide Sphingosine Sphingosine Ceramide_node->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide_node->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_node->Glucosylceramide GCS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

Caption: De novo sphingolipid biosynthesis and key signaling pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with Internal Standards Sample->Add_IS Extraction Lipid Extraction (e.g., Methanol/Chloroform) Add_IS->Extraction Hydrolysis Alkaline Hydrolysis (Optional) Extraction->Hydrolysis Dry_Reconstitute Dry Down & Reconstitute Hydrolysis->Dry_Reconstitute LC_Separation LC Separation (HILIC or Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standards) Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: General experimental workflow for sphingolipid analysis.

Troubleshooting_Logic Start Poor Signal for Low-Abundance Analyte Check_Extraction Review Extraction Protocol? Start->Check_Extraction Optimize_Extraction Optimize Extraction (e.g., Alkaline Hydrolysis) Check_Extraction->Optimize_Extraction Yes Check_Chromatography Evidence of Ion Suppression? Check_Extraction->Check_Chromatography No Optimize_Extraction->Check_Chromatography Optimize_LC Improve LC Separation (e.g., Gradient, Column) Check_Chromatography->Optimize_LC Yes Check_Ionization Low Ion Intensity? Check_Chromatography->Check_Ionization No Optimize_LC->Check_Ionization Optimize_MS Tune MS Source Consider Derivatization Check_Ionization->Optimize_MS Yes Success Improved Signal Check_Ionization->Success No Optimize_MS->Success

Caption: Troubleshooting logic for poor signal intensity.

References

Validation & Comparative

A Guide to Deuterated Sphingosine Standards for Mass Spectrometry: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of lipidomics, particularly the burgeoning field of sphingolipidomics, accurate quantification of bioactive lipids is paramount for understanding their roles in health and disease. Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are key players in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Given their low abundance and complex metabolism, precise measurement necessitates the use of internal standards in mass spectrometry-based analyses. Among these, stable isotope-labeled standards, such as deuterated sphingosines, have emerged as the gold standard, offering unparalleled accuracy by compensating for variations in sample extraction and instrument response.

This guide provides a comparative overview of D-erythro-Sphingosine-13C2,D2 and other commonly used deuterated sphingosine standards. It is intended for researchers, scientists, and drug development professionals engaged in sphingolipid research and analysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis, yet be distinguishable by the mass spectrometer. Stable isotope-labeled compounds, where heavier isotopes like deuterium (²H or D) or carbon-13 (¹³C) replace common isotopes, perfectly fit this requirement. Their near-identical physicochemical properties to their endogenous counterparts ensure co-elution in liquid chromatography and similar ionization efficiencies in the mass spectrometer, leading to reliable quantification.

Comparison of Deuterated Sphingosine Standards

This compound is a sphingosine molecule labeled with two carbon-13 atoms and two deuterium atoms. This dual labeling provides a significant mass shift from the endogenous sphingosine, minimizing the risk of isotopic overlap and ensuring accurate quantification. Below is a table comparing this compound with other common deuterated sphingosine standards.

StandardChemical FormulaMolecular Weight ( g/mol )Isotopic LabelingIntended Use
This compound C₁₆[¹³C]₂H₃₅D₂NO₂303.52 x ¹³C, 2 x DInternal standard for the quantification of sphingosine (d18:1) by GC- or LC-MS.
Sphingosine-d7 C₁₈H₃₀D₇NO₂306.557 x DInternal standard for sphingosine.
Sphingosine-d9 (d18:1) C₁₈H₂₈D₉NO₂308.569 x DInternal standard for sphingosine.
Sphinganine-d7 C₁₈H₃₂D₇NO₂308.567 x DInternal standard for sphinganine (dihydrosphingosine).
Sphingosine-1-phosphate-d7 C₁₈H₂₉D₇NO₅P386.527 x DInternal standard for sphingosine-1-phosphate.

Key Considerations for Choosing a Deuterated Standard:

  • Degree of Labeling: A higher number of isotopic labels results in a greater mass shift, which can be advantageous in reducing potential spectral interferences.

  • Position of Labeling: The stability of the isotopic label is crucial. Labels on the sphingosine backbone are generally considered more stable than those on the N-acyl chain.

  • Purity: High isotopic and chemical purity is essential for accurate quantification. Reputable suppliers provide certificates of analysis detailing these parameters.

Experimental Protocols: A General Workflow for Sphingolipid Quantification

While a specific protocol detailing the use of this compound is not available in the reviewed literature, the following represents a generalized and robust workflow for the quantification of sphingolipids in biological samples using LC-MS/MS with a deuterated internal standard.

Experimental Workflow for Sphingolipid Analysis

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Cells, Tissue) spike Spike with Internal Standard (e.g., this compound) sample->spike extract Lipid Extraction (e.g., Bligh-Dyer or MTBE method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation (e.g., Reversed-Phase C18 column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify G cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage Pathway PalmitoylCoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine PalmitoylCoA->Ketosphinganine SPT Serine Serine Serine->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS ComplexSph Complex Sphingolipids Ceramide->ComplexSph Transport to Golgi & Glycosylation/Phosphorylation Sphingosine_salvage Sphingosine Ceramide->Sphingosine_salvage Ceramidase ComplexSph->Sphingosine_salvage Hydrolysis Ceramide_salvage Ceramide Sphingosine_salvage->Ceramide_salvage CerS G Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1PR S1P Receptors (S1PR1-5) (GPCRs) S1P->S1PR Binds to Downstream Downstream Signaling Cascades (e.g., Ras/ERK, PI3K/Akt, PLC) S1PR->Downstream CellularResponse Cellular Responses (Proliferation, Survival, Migration, Inflammation) Downstream->CellularResponse

A Comparative Guide to Assessing the Accuracy, Precision, and Linearity of a Sphingolipid LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sphingolipids. We offer detailed experimental protocols, present comparative performance data, and discuss alternative analytical approaches. The validation parameters detailed herein—accuracy, precision, and linearity—are critical for ensuring the reliability and reproducibility of results in both research and regulated drug development environments. The methodologies are based on established principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Sphingolipid Signaling: A Complex Network

Sphingolipids are a class of bioactive lipids that are not only structural components of cell membranes but also key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][6] The intricate balance between different sphingolipid species, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), dictates cellular fate.[2][7] Accurate quantification of these lipids is therefore paramount in understanding disease pathophysiology and in the development of novel therapeutics.

G Ceramide-centric Sphingolipid Signaling Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo synthesis Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Cell Proliferation & Survival S1P->Proliferation Complex_Sphingolipids->Ceramide Hydrolysis Stress Cellular Stress Stress->Sphingomyelin G LC-MS/MS Assay Validation Workflow Start Start: Define Assay Requirements Prep Prepare Stock Solutions, Calibration Standards (CS) & Quality Controls (QC) Start->Prep SamplePrep Sample Preparation: Spike Matrix & Extract Analytes Prep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Linearity Assess Linearity (Calibration Curve, r² ≥ 0.99) LCMS->Linearity AccuracyPrecision Assess Accuracy & Precision (Intra- & Inter-Assay Batches) LCMS->AccuracyPrecision Acceptance Data Meets Acceptance Criteria? (e.g., Accuracy ±15%, Precision ≤15% CV) Linearity->Acceptance AccuracyPrecision->Acceptance Validated Method Validated Acceptance->Validated Yes Optimize Optimize Method Acceptance->Optimize No Optimize->Prep G Logical Relationship of Validation Parameters Precision Precision (Reproducibility) Accuracy Accuracy (Trueness) Precision->Accuracy is required for Precision->center_node Accuracy->center_node Linearity Linearity (Proportionality) Linearity->Accuracy ensures consistent Linearity->center_node Reliable Reliable & Validated Assay center_node->Reliable Together, they establish a

References

A Comparative Guide to Chemical Derivatization Strategies for Sphingosine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sphingosine is crucial for understanding its role in cellular signaling and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but it necessitates a chemical derivatization step to convert the non-volatile sphingosine into a form suitable for GC analysis. This guide provides an objective comparison of common derivatization strategies, supported by experimental data and detailed protocols.

Introduction to Sphingosine Derivatization for GC-MS

Sphingosine is a long-chain amino alcohol that plays a central role in sphingolipid metabolism and signaling. Its polar nature, due to the presence of hydroxyl and amino functional groups, makes it non-volatile. Derivatization is a chemical modification process that replaces the active hydrogens in these functional groups with nonpolar groups, thereby increasing the volatility and thermal stability of the analyte for GC-MS analysis. The most common derivatization approach for compounds like sphingosine is silylation.

This guide will focus on the comparison of different silylation reagents for the derivatization of sphingosine, including their reaction conditions, and the analytical performance of the resulting derivatives.

Sphingosine Signaling Pathway

Sphingosine is a key precursor in the synthesis of various bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule that regulates a wide array of cellular processes, including cell growth, survival, migration, and immune responses. The signaling cascade is initiated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2). S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, triggering downstream signaling pathways.

G cluster_0 Cell Membrane Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) G Protein-Coupled S1P->S1PR  Activation Downstream Downstream Signaling Pathways (e.g., Ras-ERK, PI3K-Akt, PLC, Rho) S1PR->Downstream  Signal Transduction SphK Sphingosine Kinases (SphK1, SphK2)

Sphingosine-1-Phosphate (S1P) signaling pathway.

Comparison of Silylation Reagents for Sphingosine Derivatization

The most common silylation reagents for GC-MS analysis are based on the introduction of a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. This section compares the performance of commonly used reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

ParameterBSTFA (+TMCS)MSTFAMTBSTFA
Derivative Group Trimethylsilyl (TMS)Trimethylsilyl (TMS)tert-Butyldimethylsilyl (t-BDMS)
Reactivity High, catalyzed by TMCS for hindered groups.Very high, considered one of the strongest TMS donors.High, strong and mild silylating reagent.
Byproducts Volatile and generally do not interfere with analysis.Highly volatile byproducts, minimal interference.Volatile byproducts.
Derivative Stability TMS derivatives are sensitive to moisture and have limited stability.[1]TMS derivatives are sensitive to moisture.t-BDMS derivatives are approximately 10,000 times more stable to hydrolysis than TMS derivatives.[2]
Typical Reaction Conditions 60-80°C for 20-60 minutes.37°C for 30 minutes.60-100°C for 30-120 minutes.
GC-MS Considerations Good for general purpose silylation. The addition of TMCS is often necessary for complete derivatization of amines.[2]Often preferred for producing stable and efficient derivatives for GC/MS applications.[1]Produces higher molecular weight derivatives which can be advantageous for mass spectral identification. The enhanced stability is a major benefit for sample handling and storage.

Experimental Protocols

Below are detailed experimental protocols for the derivatization of sphingosine using different silylation reagents.

Protocol 1: Derivatization with BSTFA + 1% TMCS

Materials:

  • Sphingosine standard or dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Place the dried sphingosine sample (typically 1-100 µg) into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Derivatization with MSTFA

Materials:

  • Sphingosine standard or dried lipid extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine

  • Aprotic solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Place the dried sphingosine sample into a GC vial.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 3: Derivatization with MTBSTFA

Materials:

  • Sphingosine standard or dried lipid extract

  • N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous acetonitrile

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Place the dried sphingosine sample into a GC vial.

  • Add 100 µL of anhydrous acetonitrile to dissolve the sample.

  • Add 50 µL of MTBSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Quantitative Performance Data

While a direct comparative study providing identical performance metrics for all three reagents for sphingosine was not found in the literature, the following table summarizes typical analytical performance data for sphingolipid analysis using silylation-GC-MS and related LC-MS/MS methods for context. It is important to note that performance metrics are highly dependent on the specific instrumentation and experimental conditions.

Analytical MethodAnalyteDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
LC-MS/MSSphingosine-1-PhosphateNone5 nM10 nMNot Reported[3][4]
LC-MS/MSSphingosineNoneNot Reported<4.6 ng/mLNot Reported[5]
LC-MS/MSSphingosine-1-PhosphateNoneNot Reported25 ng/mL80-98%[6]

Experimental Workflow for Sphingosine GC-MS Analysis

The general workflow for the analysis of sphingosine from a biological sample using GC-MS involves several key steps from sample preparation to data analysis.

G start Biological Sample (e.g., Plasma, Cells, Tissue) extraction Lipid Extraction start->extraction hydrolysis Alkaline Hydrolysis (to release sphingosine from complex sphingolipids) extraction->hydrolysis derivatization Chemical Derivatization (Silylation) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification and Identification) gcms->data_analysis

Workflow for Sphingosine GC-MS Analysis.

Conclusion and Recommendations

The choice of derivatization reagent for sphingosine GC-MS analysis depends on the specific requirements of the study.

  • BSTFA with a TMCS catalyst is a robust and widely used method suitable for routine analysis.

  • MSTFA is a powerful reagent that can provide rapid and complete derivatization.

  • MTBSTFA is highly recommended when derivative stability is a major concern, for example, when samples need to be stored before analysis or when using an autosampler for a large number of samples. The increased stability of the t-BDMS derivatives minimizes the risk of sample degradation and improves the reliability of quantitative results.

For all silylation reactions, it is critical to use anhydrous solvents and reagents and to protect the reaction from moisture to ensure high derivatization efficiency. It is also recommended to perform a thorough method validation for the chosen derivatization strategy to determine the linearity, LOD, LOQ, precision, and accuracy for sphingosine analysis in the specific biological matrix of interest. While LC-MS/MS has become a dominant technique for sphingolipid analysis due to its high sensitivity and ability to analyze intact lipids, GC-MS remains a valuable and cost-effective alternative, particularly for the analysis of the sphingoid backbone.

References

Validating Sphingosine as a Clinical Biomarker: A Comparative Guide to Quantification Using Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. Sphingosine, a key intermediate in sphingolipid metabolism, has emerged as a potential clinical biomarker for various diseases. This guide provides an objective comparison of methodologies for the validation of sphingosine as a clinical biomarker, with a focus on the use of isotopically labeled standards for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Isotopically Labeled Standards

The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry.[1] These standards, such as deuterium-labeled sphingosine (e.g., sphingosine-d7 or sphingosine-d9), are chemically identical to the endogenous analyte but have a different mass.[1][2][3] This allows them to be distinguished by the mass spectrometer. By adding a known amount of the isotopically labeled standard to a sample at the beginning of the extraction process, it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression.[1] This co-purification and co-analysis enable accurate correction for sample loss during preparation and for variations in instrument response, leading to highly reliable and reproducible quantification.[1]

Comparative Analysis of LC-MS/MS Methods for Sphingosine Quantification

The following table summarizes key validation parameters from published LC-MS/MS methods for the quantification of sphingosine (or its phosphorylated form, sphingosine-1-phosphate, S1P) in human plasma or serum. The use of an appropriate internal standard is a common feature across these validated methods.

ParameterMethod 1Method 2Method 3
Analyte(s) Sphingosine-1-Phosphate (S1P)S1PS1P, Sphingosine (Sph), Sphinganine (SAPH), Sphinganine-1-Phosphate (SA1P)
Internal Standard d7-S1PC17-S1PNot specified in abstract
Linearity Range 0.05 to 2 µM[4][5][6]0.011 to 0.9 µM[7]Not specified in abstract
Lower Limit of Quantification (LOQ) 0.05 µM[4][5][6]0.011 µM<4.6 ng/ml for Sph
Accuracy 100 ± 5.9%[4][5][6]Within 15%Within 15%
Precision (Intra-day & Inter-day) <10% at LOQ[4][5][6]Within 15%<15%
Sample Type Human Plasma[4][5][6]Human Plasma and Serum[7]Human and Rat Plasma
Mass Spectrometer Q-Tof[4][5]Triple Quadrupole (QqQ)[7]Triple Quadrupole (QqQ)
Reference Egan, et al. (2017)[4][5][6]Dahlbäck, et al. (2015)[7]Schmidt, et al. (2006)

Experimental Protocols

Method 1: Quantification of Sphingosine-1-Phosphate in Human Plasma using Q-Tof LC-MS

This method was adapted for a quadrupole time-of-flight (Q-Tof) mass spectrometer.[4][5]

1. Sample Preparation:

  • Aliquots of human plasma (0.5 mL) are stored at -80°C.

  • A 30 nM solution of the internal standard, d7-S1P, in methanol is used as a precipitation solution.

  • Calibration standards are prepared by diluting a stock solution in 4% bovine serum albumin (BSA).

2. Liquid Chromatography:

  • LC System: Agilent 1260 series HPLC.

  • Column: Not specified in the abstract.

  • Mobile Phase A: Water/methanol/formic acid (97/2/0.1, v/v/v).

  • Mobile Phase B: Methanol/acetone/water/formic acid (68/29/2/0.1, v/v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 50% B at 0.00 min, ramp to 100% B at 5.40 min, hold at 100% B until 8.90 min, then return to 50% B at 9.00 min for a 1-minute re-equilibration.

  • Column Temperature: 60°C.

3. Mass Spectrometry:

  • Mass Spectrometer: Agilent 6530 Q-Tof with dual ESI ion source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Data is acquired and analyzed using Masshunter software.

Method 2: Quantification of Sphingosine-1-Phosphate in Human Plasma and Serum using Triple Quadrupole LC-MS/MS

This method highlights the importance of standardized blood sampling due to S1P production by platelets and erythrocytes.[7]

1. Sample Preparation:

  • Blood is collected from healthy individuals.

  • The extraction procedure involves methanol precipitation.

2. Liquid Chromatography:

  • Details of the LC system and column are not specified in the abstract.

3. Mass Spectrometry:

  • Mass Spectrometer: Triple Quadrupole (QqQ) LC-MS/MS system.

  • Ionization Mode: Not specified in the abstract.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Visualizing Key Pathways and Workflows

To better understand the context of sphingosine as a biomarker, the following diagrams illustrate the sphingolipid metabolic pathway and a typical experimental workflow for biomarker validation.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine Serine Palmitoyltransferase (SPT) Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase Degradation Degradation Products S1P->Degradation S1P Lyase

Caption: The Sphingolipid Metabolic Pathway.

Biomarker_Validation_Workflow Sample_Collection Clinical Sample Collection (e.g., Plasma, Serum) IS_Spiking Addition of Isotopically Labeled Internal Standard Sample_Collection->IS_Spiking Extraction Analyte Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Processing and Quantification MS_Detection->Data_Analysis Validation Method Validation (Accuracy, Precision, Linearity) Data_Analysis->Validation

Caption: Experimental Workflow for Biomarker Validation.

Conclusion

The validation of sphingosine as a clinical biomarker relies on robust and reliable analytical methods. The use of isotopically labeled internal standards in conjunction with LC-MS/MS provides the necessary accuracy and precision for quantitative analysis in complex biological matrices. The methods presented in this guide offer a starting point for researchers looking to develop and validate their own assays for sphingosine and related sphingolipids. Careful consideration of sample handling, chromatographic separation, and mass spectrometric conditions is essential for obtaining high-quality data. The continued development and standardization of these methods will be crucial for the successful translation of sphingosine into a clinically useful biomarker.

References

Inter-laboratory study design for the standardization of sphingolipid quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of sphingolipids, with a focus on establishing standardized protocols to ensure data reproducibility across different laboratories. Accurate and consistent measurement of sphingolipids is critical for advancing our understanding of their roles in health and disease, and for the development of novel therapeutics. This document outlines key experimental protocols, presents comparative data from various quantification methods, and illustrates important biological pathways involving sphingolipids.

The Challenge of Sphingolipid Analysis

Sphingolipids are a complex class of lipids with enormous structural diversity, which presents significant analytical challenges.[1][2] Their quantification is often complicated by the presence of isobaric and isomeric species, making highly specific and sensitive analytical techniques essential.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detailed sphingolipid profiling.[3][4][5][6]

A major hurdle in standardizing sphingolipid quantification is the variability introduced by different laboratory protocols. This includes differences in sample extraction, the choice of internal standards, and the specific LC-MS/MS parameters used.[7] A recent inter-laboratory study involving 34 laboratories highlighted that the use of authentic labeled synthetic standards for calibration significantly reduces inter-laboratory variation, underscoring the need for standardized materials and methods.[7]

Comparison of Quantification Methodologies

The choice of analytical method can significantly impact the quantitative results. This section compares key aspects of commonly employed techniques for sphingolipid analysis.

Extraction Methods

The efficiency of sphingolipid extraction is highly dependent on the solvent system used, due to the wide range of polarities within this lipid class.[1] Two commonly used methods are the Bligh and Dyer extraction and a simpler, single-phase methanol-based extraction.

Method Principle Advantages Disadvantages Typical Recovery
Bligh & Dyer Two-phase liquid-liquid extraction using chloroform, methanol, and water.Effective for a broad range of lipids, including both polar and non-polar sphingolipids.More laborious, requires larger solvent volumes, potential for analyte loss in the biphasic system.Ceramide: ~75-91%, Sphingosine-1-phosphate: >80%[8][9][10]
Methanol Precipitation Single-phase extraction where proteins are precipitated with methanol, and lipids are solubilized.Simpler, faster, and requires less sample volume.[7]May have lower recovery for certain less polar sphingolipid species compared to biphasic methods.96-101% for a range of sphingolipids.[6][7]
Liquid Chromatography Separation

Effective chromatographic separation is crucial for resolving complex sphingolipid mixtures prior to mass spectrometric analysis. The two most common approaches are reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC).

Chromatography Stationary Phase Separation Principle Typical Analytes
Reversed-Phase (C8, C18) Non-polarSeparates based on hydrophobicity, primarily driven by the length and saturation of the fatty acyl chains.Ceramides, Sphingomyelins, Hexosylceramides.[3][9]
HILIC PolarSeparates based on polarity, effective for distinguishing lipid classes with different head groups.Sphingoid bases, Sphingoid base phosphates, complex sphingolipids.[11]

Inter-laboratory Study Data

A recent landmark study provided valuable data on the inter-laboratory variability of ceramide quantification.[7] The table below summarizes the mean concentrations and inter-laboratory coefficients of variation (CV) for four key ceramide species in a human plasma standard reference material (NIST SRM 1950), highlighting the improved consistency with multi-point calibration using authentic standards.

Ceramide Species Mean Concentration (µmol/L) ± SEM (n=35) Inter-lab CV (Single-point calibration) Inter-lab CV (Multi-point calibration)
Cer(d18:1/16:0)0.244 ± 0.0069.2%13.8%
Cer(d18:1/18:0)0.0835 ± 0.00179.8%11.6%
Cer(d18:1/24:0)2.42 ± 0.0411.4%10.1%
Cer(d18:1/24:1)0.855 ± 0.01314.9%8.5%

Data from Bowden et al., Nature Communications, 2024.[7]

Experimental Protocols

To facilitate the adoption of standardized methods, detailed experimental protocols for sphingolipid extraction and LC-MS/MS analysis are provided below.

Protocol 1: Methanol-Based Sphingolipid Extraction

This protocol is a simple and rapid method for the extraction of a broad range of sphingolipids from plasma.[7]

  • Sample Preparation: Thaw 10 µL of plasma on ice.

  • Internal Standard Addition: Add an internal standard mixture containing deuterated or ¹³C-labeled sphingolipid analogs.

  • Protein Precipitation and Lipid Extraction: Add 190 µL of ice-cold methanol. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the lipid extract to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Ceramides

This protocol describes a reversed-phase LC-MS/MS method for the quantification of ceramide species.[9]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the precursor ion ([M+H]⁺) and a characteristic product ion (e.g., m/z 264.4 for sphingosine backbone).

    • Collision Energy: Optimize for each ceramide species.

Visualizing Sphingolipid Biology and Analysis

Sphingolipid Metabolism and Signaling

Sphingolipids are not just structural components of cell membranes; they are also key signaling molecules involved in a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[12][13] The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[13]

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome cluster_Cytosol Cytosol Serine Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine->DHCer de novo synthesis Cer Ceramide DHCer->Cer DES1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph Sphingosine Cer->Sph CDase SM->Cer SMase GlcCer->Cer GBA Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SPHK1/2

Caption: Simplified overview of the major pathways in sphingolipid metabolism.

Experimental Workflow for Inter-laboratory Study

A standardized workflow is essential for ensuring the comparability of data generated in an inter-laboratory study. This involves the central distribution of standard reference materials and internal standards, followed by harmonized sample analysis and data reporting.

Interlab_Workflow cluster_Coordinating_Lab Coordinating Laboratory cluster_Participating_Labs Participating Laboratories (n=34) SRM Standard Reference Material (SRM) Lab1 Lab 1 SRM->Lab1 Lab2 Lab 2 SRM->Lab2 LabN Lab ... SRM->LabN IS Internal Standard Mixture IS->Lab1 IS->Lab2 IS->LabN Data_Analysis Centralized Data Analysis Lab1->Data_Analysis Submitted Results Lab2->Data_Analysis Submitted Results LabN->Data_Analysis Submitted Results

Caption: Logical workflow for a typical inter-laboratory comparison study.

By adopting standardized protocols and reference materials, the scientific community can enhance the reliability and comparability of sphingolipid quantification data, paving the way for more robust and impactful research in this vital field.

References

Safety Operating Guide

Proper Disposal of D-erythro-Sphingosine-13C2,D2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of D-erythro-Sphingosine-13C2,D2, a stable isotope-labeled sphingolipid used in metabolic research.

Key Safety and Disposal Considerations

This compound is labeled with stable isotopes (Carbon-13 and Deuterium) and is not radioactive. Therefore, its disposal protocol is determined by its chemical properties rather than any radiological hazard. The primary hazards associated with the parent compound, D-erythro-Sphingosine, include potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.

Hazard ClassificationDisposal Consideration
Chemical Nature Non-radioactive, stable isotope-labeled sphingolipid.
Primary Hazards Based on the parent compound: Potential for skin and eye irritation. May be harmful if swallowed or inhaled.[1]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[2]
Regulatory Framework Disposal must comply with all applicable federal, state, and local regulations for chemical waste.[3]

Disposal Protocol

The following step-by-step procedure should be followed for the disposal of this compound and its containers.

Experimental Workflow: Disposal of this compound

cluster_prep Step 1: Preparation cluster_waste_collection Step 2: Waste Segregation & Collection cluster_container_disposal Step 3: Empty Container Disposal cluster_final_disposal Step 4: Final Disposal A Wear appropriate PPE: - Safety glasses - Lab coat - Gloves B Collect waste this compound (solid or in solution) in a designated, compatible, and properly labeled hazardous waste container. A->B C Do not mix with other waste streams unless compatibility is confirmed. B->C Segregate H Store the sealed hazardous waste container in a designated satellite accumulation area. C->H D Triple rinse the empty container with a suitable solvent (e.g., methanol, chloroform). E Collect the rinsate as hazardous waste in the same container as the primary waste. D->E F Deface or remove the original label. E->F G Dispose of the 'empty' container in the appropriate solid waste stream (e.g., broken glass box). F->G I Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. H->I

Caption: Workflow for the proper disposal of this compound.

Detailed Methodologies

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.[4]

  • Liquid Waste: If the compound is in a solvent, collect it in a compatible, leak-proof hazardous waste container.[4] Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.[5] The container must be kept closed except when adding waste.[3][6]

3. Decontamination of Empty Containers:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains, or 3% by weight for containers less than 110 gallons.[5]

  • To ensure the container is properly empty, it is recommended to triple rinse it with a suitable solvent in which sphingosine is soluble, such as methanol or chloroform.[2]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]

  • After rinsing, the original label on the container should be removed or defaced before disposing of the container in the appropriate laboratory solid waste stream, such as a designated box for broken glass or lab plastics.[4][5]

4. Storage and Final Disposal:

  • The sealed hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.[3][6]

  • This area must be inspected regularly for any signs of leakage.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the chemical waste.[3] Chemical waste must be disposed of through a licensed hazardous waste disposal company.[7]

Important Considerations:

  • Consult the Safety Data Sheet (SDS): While a specific SDS for the isotopically labeled version may not be available, always refer to the SDS for the parent compound, D-erythro-Sphingosine, for detailed hazard information.[1][8]

  • Local Regulations: Chemical waste disposal regulations can vary. Always adhere to the specific guidelines provided by your institution and local authorities.[9][10]

  • Waste Minimization: To reduce the amount of hazardous waste generated, only order and use the smallest quantity of the chemical necessary for your experiments.[3]

References

Essential Safety and Operational Guide for D-erythro-Sphingosine-13C2,D2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for D-erythro-Sphingosine-13C2,D2, tailored for researchers, scientists, and drug development professionals. Given the conflicting hazard information available, a conservative approach to personal protective equipment (PPE) and handling is strongly advised.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for the parent compound, D-erythro-Sphingosine, do not classify it as hazardous under OSHA standards, other sources indicate potential risks. One SDS classifies it as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2][3]. Therefore, it is prudent to handle this compound with a comprehensive suite of personal protective equipment.

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards[4][5]Protects against splashes and airborne particles that could cause serious eye irritation[3].
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Check manufacturer's compatibility data[5].Prevents skin contact, which may cause irritation[3]. Contaminated gloves should be removed before touching other surfaces[4].
Body Protection Laboratory CoatFlame-resistant material if open flames are present[4].Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA Approved RespiratorRecommended if handling powders outside of a ventilated enclosure or if irritation is experienced.Minimizes inhalation of dust that may cause respiratory irritation[3].

Operational Handling and Storage

Handling:

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood or a Class II Biosafety Cabinet is recommended[6].

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing[2].

  • Aerosol Prevention: Avoid actions that could generate dust.

  • Hygiene: Wash hands thoroughly after handling[3]. Do not eat, drink, or smoke in the handling area[3].

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is -20°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste Categorization:

  • Solid Waste: Unused or contaminated solid material should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste.

Disposal Procedure:

  • Segregation: Do not mix with other waste streams unless compatible.

  • Labeling: Clearly label waste containers with the chemical name and associated hazards.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS & Protocols b Don Appropriate PPE a->b c Work in Ventilated Area b->c d Weighing/Reconstitution c->d e Experimental Use d->e f Decontaminate Work Area e->f g Segregate & Label Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.